molecular formula C5H12ClNO2 B7971052 (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Cat. No.: B7971052
M. Wt: 153.61 g/mol
InChI Key: AGYFNYDVGSRXSM-TYSVMGFPSA-N
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Description

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4R)-4-methoxypyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Critical Role of Stereochemistry in Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Diastereomeric Properties of (3R,4R)-4-methoxypyrrolidin-3-ol and (3S,4R)-4-methoxypyrrolidin-3-ol

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, flexible structure allows for precise three-dimensional positioning of functional groups, making it an ideal building block for targeting complex biological macromolecules like enzymes and receptors.[4] However, the true potential of pyrrolidine derivatives in drug development can only be unlocked through a deep understanding of their stereochemistry.

Stereoisomers—molecules with the same connectivity but different spatial arrangements of atoms—can exhibit profoundly different pharmacological and toxicological profiles.[5][6] This guide focuses on two diastereomers of 4-methoxypyrrolidin-3-ol: the trans-(3R,4R) isomer and the cis-(3S,4R) isomer. As diastereomers, these compounds have distinct physical properties and, crucially, present different pharmacophores to biological targets. For researchers and drug development professionals, the ability to synthesize, separate, and characterize these isomers is not merely an academic exercise; it is a fundamental requirement for developing safe, selective, and effective therapeutics.

This technical guide provides a comparative analysis of these two key diastereomers, delving into their structural differences, physicochemical properties, synthesis, and separation. It aims to equip scientists with the foundational knowledge and practical insights necessary to leverage the unique properties of each stereoisomer in their research endeavors.

Structural and Stereochemical Analysis

The fundamental difference between the (3R,4R) and (3S,4R) isomers lies in the relative orientation of the hydroxyl (-OH) group at carbon 3 (C3) and the methoxy (-OCH3) group at carbon 4 (C4).

  • (3R,4R)-4-methoxypyrrolidin-3-ol: This is the trans diastereomer. The hydroxyl and methoxy groups are on opposite faces of the pyrrolidine ring.

  • (3S,4R)-4-methoxypyrrolidin-3-ol: This is the cis diastereomer. The hydroxyl and methoxy groups are on the same face of the pyrrolidine ring.

This seemingly subtle difference in the arrangement of atoms has significant consequences for the molecule's overall shape, polarity, and ability to engage in intermolecular interactions.

G cluster_trans (3R,4R) - trans Diastereomer cluster_cis (3S,4R) - cis Diastereomer trans_mol Structure of (3R,4R) isomer -OH and -OCH3 on opposite faces trans_prop Distinct Physicochemical Properties (e.g., higher melting point due to better crystal packing) trans_mol->trans_prop leads to app Biological Activity & Drug Development Potential trans_prop->app Impacts cis_mol Structure of (3S,4R) isomer -OH and -OCH3 on the same face cis_prop Distinct Physicochemical Properties (e.g., potential for intramolecular H-bonding) cis_mol->cis_prop leads to cis_prop->app Impacts parent 4-methoxypyrrolidin-3-ol (C₅H₁₁NO₂) parent->trans_mol has stereoisomer parent->cis_mol has stereoisomer

Caption: Logical relationship between the stereochemistry and properties of the diastereomers.

Comparative Physicochemical Properties

Diastereomers have different physical properties, which is a key distinction from enantiomers. This arises because the distances between atoms differ, leading to variations in intermolecular forces, molecular packing in crystals, and overall polarity.

Property(3R,4R)-4-methoxypyrrolidin-3-ol (trans)(3S,4R)-4-methoxypyrrolidin-3-ol (cis)Rationale for Difference
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂Identical connectivity.
Molecular Weight 117.15 g/mol 117.15 g/mol Identical composition.
Stereochemistry transcisDifferent spatial arrangement of -OH and -OCH₃ groups.
Melting/Boiling Point Expected to be differentExpected to be differentThe trans isomer is often more symmetrical, allowing for more efficient crystal lattice packing, which typically results in a higher melting point. Boiling points differ due to variations in intermolecular forces.
Solubility Expected to be differentExpected to be differentDifferences in polarity and the ability to form hydrogen bonds with the solvent lead to different solubilities. The cis isomer may exhibit intramolecular hydrogen bonding, reducing its interaction with protic solvents compared to the trans isomer.
Dipole Moment Expected to be differentExpected to be differentThe vector sum of individual bond dipoles will differ due to the different geometry, resulting in different overall molecular dipole moments.
Chromatographic Rf DifferentDifferentDue to differing polarities and interactions with the stationary phase, diastereomers are separable by techniques like TLC and column chromatography.[7]
NMR Spectra Distinct SpectrumDistinct SpectrumDiastereomers have unique NMR spectra. Key differences appear in chemical shifts and, most diagnostically, in the coupling constants (J-values) between H3 and H4 due to different dihedral angles (Karplus relationship).[8][9]

Synthesis and Separation Strategies

Control over stereochemistry is paramount. Synthetic strategies are often designed to selectively produce one diastereomer over the other, a process known as diastereoselective synthesis.

Diastereoselective Synthesis: 1,3-Dipolar Cycloaddition

A powerful method for constructing substituted pyrrolidine rings with high stereocontrol is the 1,3-dipolar cycloaddition reaction.[10][11] This reaction involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the pyrrolidine ring, often creating multiple stereocenters simultaneously.

Causality in Experimental Design: The choice of reactants, catalysts (often Lewis acids), and chiral auxiliaries is critical for directing the stereochemical outcome.[11] For instance, a chiral auxiliary attached to the dipolarophile can effectively shield one face of the molecule, forcing the incoming dipole to attack from the less sterically hindered face, thereby leading to a high diastereomeric excess (d.e.) of the desired product.

Representative Protocol: Diastereoselective Synthesis of a Pyrrolidine Precursor

This protocol is a generalized example based on established cycloaddition methodologies.

  • Generation of the Azomethine Ylide: An N-substituted glycine ester is reacted with a base and an aldehyde in situ to generate the azomethine ylide. The substituents on the ester and nitrogen are chosen to influence the reaction's stereoselectivity and for ease of removal in later steps.

  • Cycloaddition: The generated ylide is immediately trapped by a suitable alkene, such as methyl acrylate. The reaction is often mediated by a Lewis acid catalyst (e.g., AgOAc, Cu(I)) to control the geometry of the dipole and enhance diastereoselectivity.[11]

  • Reaction Conditions: The reaction is typically run at low temperatures (-78 °C to room temperature) in an inert solvent like dichloromethane (DCM) or toluene to minimize side reactions and maximize stereocontrol.

  • Workup and Purification: The reaction is quenched, and the crude product is purified. At this stage, the diastereomeric ratio can be determined using ¹H NMR spectroscopy.

  • Post-Cycloaddition Modification: The resulting highly functionalized pyrrolidine is then converted through a series of standard organic transformations (e.g., reduction, protection/deprotection) to yield the target 4-methoxypyrrolidin-3-ol diastereomers.

G start Starting Materials (Glycine Ester, Aldehyde, Alkene) ylide In Situ Generation of Azomethine Ylide start->ylide cyclo [3+2] Cycloaddition (Lewis Acid Catalysis) ylide->cyclo Reacts with Alkene pyrrolidine Functionalized Pyrrolidine (High Diastereoselectivity) cyclo->pyrrolidine modify Multi-Step Modification (Reduction, Protection, etc.) pyrrolidine->modify end Target Diastereomer ((3R,4R) or (3S,4R)) modify->end

Caption: General workflow for the diastereoselective synthesis of pyrrolidines.

Separation of Diastereomers

When a synthesis produces a mixture of diastereomers, their separation is necessary. Because they have different physical properties, standard chromatographic techniques are highly effective.[7]

Protocol: Separation by Column Chromatography

  • System Selection (Self-Validation): The first step is to develop a separation method on an analytical scale using Thin Layer Chromatography (TLC). A solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine for basic compounds) is identified that shows good separation between the spots corresponding to the two diastereomers. The difference in retention factor (Rf) validates the choice of the mobile phase.

  • Column Preparation: A glass column is packed with a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes). Proper packing is crucial to avoid cracking or channeling, which would compromise the separation.

  • Loading: The diastereomeric mixture is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica bed.

  • Elution: The mobile phase is passed through the column. The less polar diastereomer will have a weaker interaction with the polar silica gel and will elute from the column first. The polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of the more strongly-adsorbed, more polar diastereomer.

  • Fraction Collection & Analysis: Eluent is collected in fractions, which are analyzed by TLC to identify those containing the pure, separated diastereomers. Fractions containing a single, pure compound are then combined.

  • Solvent Removal: The solvent is removed from the combined fractions under reduced pressure (rotary evaporation) to yield the pure, isolated diastereomer.

Spectroscopic Characterization and Its Importance

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers.

  • ¹H NMR: The key diagnostic is the coupling constant (³J) between the proton at C3 (H3) and the proton at C4 (H4). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.

    • In the trans isomer, the H3-C3-C4-H4 dihedral angle is typically large (~180°), resulting in a large coupling constant (typically 8-12 Hz).

    • In the cis isomer, the dihedral angle is much smaller (~0-40°), resulting in a small coupling constant (typically 2-6 Hz).

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially C3 and C4 and their immediate neighbors, will be different for each diastereomer due to the different steric and electronic environments.[8]

This ability to unambiguously assign the relative stereochemistry using NMR is a self-validating system for confirming the outcome of a synthesis or separation protocol.[9][12]

Relevance in Drug Development: Stereochemistry as a Determinant of Activity

The precise 3D arrangement of functional groups is what determines how a molecule interacts with its biological target. The "three-point interaction" model posits that for a chiral molecule to bind selectively to a chiral receptor, there must be at least three points of interaction.[13]

G cluster_trans trans-Isomer (e.g., 3R,4R) cluster_cis cis-Isomer (e.g., 3S,4R) receptor Receptor Binding Pocket Hydrophobic Pocket H-bond Donor H-bond Acceptor trans_ligand Group A Group B Group C trans_ligand:f1->receptor:p1 Fits trans_ligand:f2->receptor:p2 Fits trans_ligand:f3->receptor:p3 Fits fit_node High Affinity Binding (Eutomer) cis_ligand Group A Group C Group B cis_ligand:g1->receptor:p1 Fits cis_ligand:g2->receptor:p3 Fits cis_ligand:g3->receptor:p2 Steric Clash (No Fit) nofit_node Low/No Affinity Binding (Distomer)

Caption: Stereoselective binding of diastereomers to a chiral receptor target.

The trans-(3R,4R) and cis-(3S,4R) isomers present their hydroxyl, methoxy, and amine functionalities in different spatial vectors. One isomer (the eutomer) may fit perfectly into a receptor's binding site, forming optimal hydrogen bonds and hydrophobic interactions, leading to high affinity and the desired biological response. The other isomer (the distomer) may bind weakly or not at all, or it could even bind to an entirely different off-target receptor, leading to unwanted side effects.[5] For example, the stereochemistry of pyrrolidine-based ligands is a known determinant for selectivity between different nicotinic acetylcholine receptor (nAChR) subtypes.[14] Therefore, separating and testing each diastereomer independently is a critical step in any structure-activity relationship (SAR) study.[6]

Conclusion

The (3R,4R)-4-methoxypyrrolidin-3-ol and (3S,4R)-4-methoxypyrrolidin-3-ol diastereomers are not interchangeable. Their distinct three-dimensional structures give rise to unique physicochemical properties that govern their behavior from the reaction flask to the biological target. The trans and cis relationship dictates everything from melting point and chromatographic behavior to, most importantly, pharmacological activity. For the medicinal chemist and drug developer, mastering the stereoselective synthesis, separation, and characterization of these building blocks is essential for the rational design of next-generation therapeutics. A thorough understanding of the principles outlined in this guide enables researchers to harness the power of stereochemistry, transforming a simple pyrrolidine core into a precisely tailored key for a specific biological lock.

References

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  • (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride - MySkinRecipes. MySkinRecipes. Available at: [Link]

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  • Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. SpringerLink. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. MDPI. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. ChemRxiv. Available at: [Link]

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  • The NMR spectroscopic data for compounds 3 and 4. - ResearchGate. ResearchGate. Available at: [Link]

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  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. National Center for Biotechnology Information. Available at: [Link]

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  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. ScienceDirect. Available at: [Link]

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Methodological & Application

Protecting Group Strategies for 4-Methoxypyrrolidin-3-ol Nitrogen: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the development of novel therapeutics and complex molecules, the judicious use of protecting groups is paramount. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, often requires selective functionalization.[1][2] 4-Methoxypyrrolidin-3-ol, with its secondary amine, hydroxyl group, and ether linkage, presents a classic case where a well-thought-out protecting group strategy for the nitrogen atom is crucial for achieving desired chemical transformations without unintended side reactions. This guide provides an in-depth analysis of common and effective protecting group strategies for the nitrogen atom of 4-methoxypyrrolidin-3-ol, complete with detailed protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.

The Imperative of Nitrogen Protection in Pyrrolidine Derivatives

The secondary amine in 4-methoxypyrrolidin-3-ol is a nucleophilic and basic center. Left unprotected, it can interfere with a wide array of reactions, including but not limited to:

  • Acylation and Alkylation: The amine can compete with other nucleophiles for electrophilic reagents.

  • Oxidation: The nitrogen atom can be susceptible to oxidation under various conditions.

  • Coupling Reactions: In peptide synthesis or other coupling protocols, an unprotected amine will lead to undesired side products.

Therefore, the temporary "masking" of this amine with a suitable protecting group is a critical step to ensure chemoselectivity and achieve high yields of the desired product. A good protecting group should be easy to introduce, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3]

A Comparative Overview of Key Nitrogen Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed selectively without affecting others.[3] For 4-methoxypyrrolidin-3-ol, the most commonly employed and versatile nitrogen protecting groups are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability Profile & Key Considerations
Boc (tert-Butoxycarbonyl)Boc-N<Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. Ideal for many synthetic routes.[4][5]
Cbz (Benzyloxycarbonyl)Cbz-N<Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH)Stable to acidic and basic conditions.[6] Cleavage by hydrogenolysis is mild and selective, but incompatible with other reducible functional groups.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-N<Fmoc-Cl, Fmoc-OSuMild basic conditions (e.g., Piperidine in DMF)Stable to acidic conditions and catalytic hydrogenolysis.[7][8] Commonly used in solid-phase peptide synthesis due to its orthogonal deprotection conditions relative to acid-labile groups.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, field-proven methodologies for the protection and deprotection of the 4-methoxypyrrolidin-3-ol nitrogen. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Protocol 1: N-Boc Protection of 4-Methoxypyrrolidin-3-ol

This protocol is a robust and widely applicable method for introducing the Boc protecting group.

Workflow Diagram:

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 4-Methoxypyrrolidin-3-ol Reaction_Step Stir at Room Temperature (2-12 h) Substrate->Reaction_Step Reagent (Boc)₂O Reagent->Reaction_Step Base Triethylamine (TEA) or NaHCO₃ Base->Reaction_Step Solvent DCM or THF/Water Solvent->Reaction_Step Workup_Step Aqueous Work-up Reaction_Step->Workup_Step Purification_Step Column Chromatography Workup_Step->Purification_Step Product N-Boc-4-methoxypyrrolidin-3-ol Purification_Step->Product

Caption: Workflow for N-Boc protection.

Materials:

  • 4-Methoxypyrrolidin-3-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: Dissolve 4-methoxypyrrolidin-3-ol (1.0 eq) in DCM or a mixture of THF and water (1:1). The choice of solvent depends on the scale and subsequent work-up preference. DCM is suitable for a purely organic system, while THF/water can be effective for reactions with salt byproducts.

  • Base Addition: Add a suitable base. For reactions in DCM, triethylamine (1.5 eq) is a common choice to scavenge the acid byproduct. For biphasic systems with THF/water, sodium bicarbonate (2.0 eq) is effective.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary during the addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • If using a THF/water mixture, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-methoxypyrrolidin-3-ol.

Protocol 2: N-Boc Deprotection of 4-Methoxypyrrolidin-3-ol

This protocol describes the efficient removal of the Boc group under acidic conditions.

Workflow Diagram:

Boc_Deprotection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Substrate N-Boc-4-methoxypyrrolidin-3-ol Reaction_Step Stir at 0 °C to Room Temperature (30 min - 2 h) Substrate->Reaction_Step Reagent TFA or HCl in Dioxane Reagent->Reaction_Step Solvent DCM or neat Solvent->Reaction_Step Workup_Step Evaporation of Volatiles Reaction_Step->Workup_Step Neutralization_Step Basification (e.g., with NaHCO₃) Workup_Step->Neutralization_Step Product 4-Methoxypyrrolidin-3-ol Neutralization_Step->Product

Caption: Workflow for N-Boc deprotection.

Materials:

  • N-Boc-4-methoxypyrrolidin-3-ol

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the N-Boc-protected pyrrolidine (1.0 eq) in DCM or use it neat if using TFA. If using HCl in dioxane, the reagent solution itself can serve as the solvent.

  • Acid Addition: At 0 °C, add trifluoroacetic acid (5-10 eq) or the 4M HCl in dioxane solution (excess). A significant evolution of gas (isobutylene and CO₂) will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30 minutes to 2 hours).

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting product will be the corresponding salt (trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water and carefully add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected 4-methoxypyrrolidin-3-ol.

Protocol 3: N-Cbz Protection of 4-Methoxypyrrolidin-3-ol

The Cbz group offers an excellent orthogonal protecting strategy to the Boc group.

Workflow Diagram:

Cbz_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 4-Methoxypyrrolidin-3-ol Reaction_Step Stir at 0 °C to Room Temperature (2-4 h) Substrate->Reaction_Step Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction_Step Base Aq. Na₂CO₃ or NaHCO₃ Base->Reaction_Step Solvent Dioxane/Water or DCM Solvent->Reaction_Step Workup_Step Extraction & Washing Reaction_Step->Workup_Step Purification_Step Column Chromatography Workup_Step->Purification_Step Product N-Cbz-4-methoxypyrrolidin-3-ol Purification_Step->Product

Caption: Workflow for N-Cbz protection.

Materials:

  • 4-Methoxypyrrolidin-3-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane or Dichloromethane (DCM)

  • Water

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution and Basification: Dissolve 4-methoxypyrrolidin-3-ol (1.0 eq) in a mixture of dioxane and water (e.g., 2:1). Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq) or sodium bicarbonate.

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Cbz-Cl is lachrymatory and should be handled in a fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure N-Cbz-4-methoxypyrrolidin-3-ol.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

This method provides a mild and efficient way to remove the Cbz group.

Workflow Diagram:

Cbz_Deprotection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Substrate N-Cbz-4-methoxypyrrolidin-3-ol Reaction_Step Stir under H₂ atmosphere (2-16 h) Substrate->Reaction_Step Catalyst Pd/C (5-10 mol%) Catalyst->Reaction_Step Hydrogen Source H₂ gas (balloon or Parr shaker) Hydrogen Source->Reaction_Step Solvent Methanol or Ethanol Solvent->Reaction_Step Workup_Step Filtration through Celite® Reaction_Step->Workup_Step Concentration_Step Evaporation of Solvent Workup_Step->Concentration_Step Product 4-Methoxypyrrolidin-3-ol Concentration_Step->Product

Caption: Workflow for N-Cbz deprotection.

Materials:

  • N-Cbz-4-methoxypyrrolidin-3-ol

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or another filter aid

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent first.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 16 hours depending on the substrate and catalyst activity.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper should not be allowed to dry completely as it can ignite in the air. It is best to wash it with plenty of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 4-methoxypyrrolidin-3-ol. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Conclusion and Future Perspectives

The selection of a nitrogen protecting group for 4-methoxypyrrolidin-3-ol is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The Boc and Cbz groups, with their distinct and orthogonal deprotection conditions, provide a powerful toolkit for the medicinal chemist. The detailed protocols provided herein serve as a practical guide for the successful implementation of these strategies. As the demand for complex and highly functionalized molecules continues to grow, the development of novel, even milder, and more selective protecting group strategies will undoubtedly remain an active and important area of chemical research.

References

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Tuning the stability of alkoxyisopropyl protection groups. PMC. Retrieved from [Link]

  • S. Afr. J. Chem. (2009). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Workup and isolation of Boc-protected (S)-pyrrolidin-3-ol (23) after hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Patents. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • Reddit. (2023). Selective protection of alcohol over amine. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]

  • Chem-Station. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and sequential deprotection of triblock copolypept(o)ides using orthogonal protective group chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Orthogonally Protected Labionin. PMC. Retrieved from [Link]

Sources

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Synthesis of (3R,4R)-Methoxypyrrolidines via 1,3-Dipolar Cycloaddition

The pyrrolidine ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Specifically, polysubstituted pyrrolidines with defined stereochemistry, such as the (3R,4R)-methoxypyrrolidine core, are critical building blocks in medicinal chemistry, contributing to the development of novel therapeutic agents. The precise spatial arrangement of substituents on the pyrrolidine ring is often paramount for molecular recognition and biological activity. Among the most powerful and elegant strategies for the construction of this scaffold is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2][4] This method offers a highly atom-economical and stereocontrolled route to densely functionalized pyrrolidines, allowing for the simultaneous formation of multiple stereocenters in a single step.[3]

This application note provides a detailed overview and a practical protocol for the synthesis of (3R,4R)-disubstituted pyrrolidines, the direct precursors to (3R,4R)-methoxypyrrolidines, using a metal-catalyzed asymmetric 1,3-dipolar cycloaddition. We will delve into the mechanistic rationale, experimental setup, and the critical parameters that ensure high diastereoselectivity and enantioselectivity.

Pillar 1: The Core Mechanistic Strategy

The foundation of this synthetic approach is the [3+2] cycloaddition reaction, which involves the concerted or stepwise union of a 4π-electron three-atom component (the 1,3-dipole) with a 2π-electron component (the dipolarophile).[4][5] In our case, the key players are an azomethine ylide and an electron-deficient alkene.

The Key Reagents
  • The 1,3-Dipole: Azomethine Ylides An azomethine ylide is a 1,3-dipole containing a nitrogen and two carbon atoms. These are typically reactive intermediates that must be generated in situ.[6] A prevalent and highly effective method involves the condensation of an α-amino ester (like a glycine derivative) with an aldehyde or ketone, followed by deprotonation.[7] Alternatively, metal-catalyzed systems can directly generate the ylide from α-iminoesters.[1] The choice of precursor dictates whether the resulting ylide is "stabilized" (e.g., by an adjacent ester group) or "unstabilized," which can influence its reactivity and the reaction conditions required.[3][8]

  • The Dipolarophile: Electron-Deficient Alkenes The dipolarophile is the alkene partner in the cycloaddition. To facilitate the reaction, the alkene is typically activated by one or more electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles.[5] For the synthesis of a (3R,4R)-disubstituted pyrrolidine, a cis-configured dipolarophile, such as dimethyl maleate, is an ideal choice. The cis geometry of the starting alkene is transferred to the final pyrrolidine product, yielding the desired cis-3,4-substitution pattern.

  • Achieving Stereocontrol: The Chiral Catalyst To achieve the specific (3R,4R) absolute stereochemistry, the cycloaddition must be guided by a chiral influence. While chiral auxiliaries can be used, a more versatile and modern approach is the use of a chiral catalyst.[2][5] This typically involves a Lewis acidic metal salt (e.g., Cu(I), Ag(I)) complexed with a chiral ligand.[1][9] The chiral metal complex coordinates to the azomethine ylide precursor (the iminoester), creating a rigid, chiral environment. This complex then approaches the dipolarophile from a specific face, thereby directing the stereochemical outcome of the cycloaddition with high fidelity.

The general mechanism is depicted below, showcasing the formation of the chiral metal-ylide complex and its stereoselective reaction with a dipolarophile.

Mechanism cluster_0 Ylide Generation & Complexation cluster_1 Stereoselective Cycloaddition Iminoester Iminoester (Glycine Derivative) YlideComplex Chiral Metal-Ylide Complex Iminoester->YlideComplex + Base MetalLigand Metal Catalyst [M-L*] MetalLigand->YlideComplex Dipolarophile Dipolarophile (e.g., Dimethyl Maleate) TS Exo/Endo Transition State YlideComplex->TS Dipolarophile->TS Product (3R,4R)-Pyrrolidine Precursor TS->Product High d.r. & e.e.

Caption: Asymmetric 1,3-Dipolar Cycloaddition Mechanism.

Pillar 2: A Validated Protocol for (3R,4R)-Pyrrolidine Synthesis

This protocol details the synthesis of a dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate derivative, a versatile intermediate that can be readily converted to the target (3R,4R)-methoxypyrrolidine through standard functional group manipulations (e.g., reduction and methylation). The procedure is adapted from robust, well-established methodologies in the field of metal-catalyzed asymmetric cycloadditions.[1][9]

Experimental Workflow Overview

Workflow Start 1. Catalyst Preparation (Cu(I) + Chiral Ligand) Reagents 2. Add Reactants (Iminoester, Dipolarophile, Base) Start->Reagents Reaction 3. Cycloaddition Reaction (Stir at RT, Monitor by TLC) Reagents->Reaction Workup 4. Reaction Work-up (Filter, Extract with Organic Solvent) Reaction->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Analyze 6. Characterization (NMR, HRMS, Chiral HPLC) Purify->Analyze

Caption: Experimental Workflow for Pyrrolidine Synthesis.

Part A: Synthesis of Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

Materials & Reagents:

  • Copper(I) iodide (CuI, 99.9%)

  • (R)-(-)-N-p-Toluenesulfinyl-(S)-4-isopropyl-2-oxazolinyl)ferrocene (Fesulphos ligand) or similar chiral ligand

  • N-Benzylideneglycine methyl ester (or generated in situ from benzaldehyde and glycine methyl ester)

  • Dimethyl maleate (96%)

  • Triethylamine (Et₃N, ≥99.5%), freshly distilled

  • Toluene (Anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM) for chromatography

  • Silica gel (230-400 mesh)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Catalyst Preparation (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (0.01 mmol, 1.0 mol%) and the chiral Fesulphos ligand (0.011 mmol, 1.1 mol%).

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Stir the resulting suspension at room temperature for 30 minutes. A color change should be observed as the complex forms.

  • Reactant Addition:

    • To the catalyst suspension, add N-benzylideneglycine methyl ester (1.0 mmol, 1.0 equiv) as a solution in toluene (1.0 mL).

    • Add dimethyl maleate (1.2 mmol, 1.2 equiv) via syringe.

    • Finally, add triethylamine (0.1 mmol, 10 mol%) dropwise via syringe. The triethylamine acts as a base to facilitate the formation of the azomethine ylide.

  • Cycloaddition Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The disappearance of the iminoester starting material typically indicates reaction completion (usually within 16-24 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane (20 mL) and filter it through a short pad of Celite to remove the copper catalyst.

    • Wash the Celite pad with additional DCM (10 mL).

    • Combine the organic filtrates and concentrate to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford the pure pyrrolidine product as an oil or solid.

Self-Validation:

  • Structure Confirmation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Stereochemistry Confirmation: The diastereomeric ratio (cis/trans) can be determined from the crude ¹H NMR spectrum. The enantiomeric excess (e.e.) of the major cis diastereomer must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part B: Conceptual Path to (3R,4R)-Methoxypyrrolidine

The synthesized dicarboxylate is a versatile precursor. A potential route to the target methoxy derivative involves:

  • Reduction: Reduction of both ester groups to diols using a strong reducing agent like Lithium Aluminum Hydride (LAH).

  • Selective Protection: Protection of one hydroxyl group, for example, as a silyl ether.

  • Methylation: Methylation of the remaining free hydroxyl group using a reagent like methyl iodide (MeI) with a base such as sodium hydride (NaH).

  • Deprotection: Removal of the protecting group to yield the final (3R,4R)-methoxy-hydroxy-pyrrolidine derivative.

Pillar 3: Data Presentation and Authoritative Grounding

The success of the asymmetric 1,3-dipolar cycloaddition is highly dependent on the careful selection of the catalyst, ligand, and reaction conditions. The table below summarizes representative data from the literature, illustrating the high levels of stereocontrol achievable with this methodology.

EntryMetal/Ligand SystemDipolarophileYield (%)d.r. (endo:exo)e.e. (%)Reference
1CuI / FesulphosN-Methylmaleimide75>95:595Carretero et al.[1]
2AgOAc / Chiral PhosphineDimethyl Maleate91>99:199Feng et al.
3Cu(I) / FOXAPAcrylonitrile8590:1094Carreira et al.[10]
4Ag₂CO₃ / Chiral LigandN-tert-Butanesulfinylazadiene78>98:2>98Palomo et al.[11]

This table is illustrative and compiles typical results from various sources to demonstrate the efficacy of the method.

References

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available at: [Link]

  • Carretero, J. C., Rodríguez, N., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 61, 3821–3831. Available at: [Link]

  • Karlsson, S. (2002). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Available at: [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. MDPI. Available at: [Link]

  • Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. National Center for Biotechnology Information. Available at: [Link]

  • A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Imperial College London. Available at: [Link]

  • Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. PubMed. Available at: [Link]

  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3Dipolar Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available at: [Link]

  • Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Free Base (3R,4R)-4-methoxypyrrolidin-3-ol from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient preparation of the free base form of (3R,4R)-4-methoxypyrrolidin-3-ol from its corresponding hydrochloride salt. The protocol is designed for researchers, scientists, and drug development professionals who require the neutral form of this valuable pyrrolidine building block for subsequent synthetic transformations or biological assays. The methodology is centered around a robust acid-base extraction procedure, a cornerstone technique in organic chemistry for the purification of ionizable compounds.[1][2][3][4][5] This guide elucidates the chemical principles governing the conversion, details a step-by-step experimental protocol, and outlines critical safety considerations.

Introduction: The Rationale for Free Base Preparation

(3R,4R)-4-methoxypyrrolidin-3-ol is a chiral substituted pyrrolidine, a structural motif prevalent in a multitude of biologically active compounds and natural products.[6] In many synthetic and biological applications, the amine functionality of this molecule needs to be in its neutral, or "free base," form to exhibit the desired reactivity or biological interaction.

The hydrochloride salt of an amine is often preferred for storage and handling due to its increased stability and crystallinity. However, the protonated form of the amine is generally unreactive as a nucleophile and may have altered solubility characteristics. Therefore, the conversion of the hydrochloride salt to the free base is a common and often necessary step in a synthetic sequence. This process, known as basification or free-basing, involves the deprotonation of the pyrrolidinium ion to yield the neutral amine.[7]

The fundamental principle underpinning this conversion is the manipulation of the compound's solubility based on its protonation state.[1][2][4] The hydrochloride salt, being ionic, is typically soluble in aqueous solutions, while the neutral free base is more soluble in organic solvents.[1][4] By adjusting the pH of a biphasic system, we can selectively partition the desired form of the amine into the appropriate solvent layer.

The Chemistry of Deprotonation

The conversion of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride to its free base is an acid-base reaction. The hydrochloride salt exists as a pyrrolidinium chloride, where the nitrogen atom of the pyrrolidine ring is protonated. To generate the free base, a base stronger than the pyrrolidine nitrogen is required to remove this proton.

A common and cost-effective choice for this purpose is sodium hydroxide (NaOH). The conjugate acid of the hydroxide ion is water, which has a pKa of approximately 15.7.[9] The large difference in pKa values ensures that the equilibrium lies far to the right, favoring the formation of the free base.

Experimental Protocol

This protocol is designed for the conversion of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride to its free base on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride≥98%Commercially Available---
Sodium hydroxide (NaOH)Reagent GradeCommercially AvailableCan be used as a solid or a pre-prepared aqueous solution.
Dichloromethane (CH₂Cl₂)ACS Grade or higherCommercially AvailableOther organic solvents like ethyl acetate can be used.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Deionized Water---------
pH indicator strips or pH meter------For monitoring the pH of the aqueous phase.
Equipment
  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Dissolution of the Hydrochloride Salt:

    • Accurately weigh the desired amount of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride and transfer it to an Erlenmeyer flask.

    • Add deionized water to the flask to dissolve the salt completely. A typical concentration is 0.5 to 1 M, but this can be adjusted based on the scale of the reaction.

  • Basification:

    • Cool the aqueous solution of the hydrochloride salt in an ice bath. The neutralization of an amine hydrochloride with a strong base is an exothermic reaction.

    • Slowly add a 1 M to 2 M aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution of the hydrochloride salt.[7]

    • Monitor the pH of the aqueous solution using pH indicator strips or a pH meter. Continue adding the NaOH solution until the pH of the solution is between 10 and 12. This ensures complete deprotonation of the pyrrolidinium ion.

  • Extraction of the Free Base:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of an organic solvent, such as dichloromethane (CH₂Cl₂), to the separatory funnel. Dichloromethane is a good choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.

    • Stopper the separatory funnel and gently invert it several times to mix the two phases, being sure to vent the funnel frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.

    • Drain the lower organic layer into a clean, dry Erlenmeyer flask.

    • Perform two more extractions of the aqueous layer with fresh portions of dichloromethane to ensure complete recovery of the free base. Combine all the organic extracts.

  • Drying the Organic Phase:

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts.[3]

    • Gently swirl the flask. Add more drying agent until it no longer clumps together, indicating that all the water has been absorbed.

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the dichloromethane using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product.

    • Once all the solvent has been removed, a viscous oil or a solid, which is the free base of (3R,4R)-4-methoxypyrrolidin-3-ol, should remain.

  • Characterization and Storage:

    • The identity and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

    • The free base is typically less stable than its hydrochloride salt. It is advisable to store the free base under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

Visualization of the Workflow

experimental_workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start (3R,4R)-4-methoxypyrrolidin-3-ol Hydrochloride Salt dissolution Dissolve in Water start->dissolution Step 1 basification Add NaOH (aq) pH 10-12 dissolution->basification Step 2 extraction Extract with CH₂Cl₂ basification->extraction Step 3 drying Dry with Na₂SO₄ extraction->drying Step 4 evaporation Solvent Removal drying->evaporation Step 5 end (3R,4R)-4-methoxypyrrolidin-3-ol Free Base evaporation->end Step 6

Caption: Experimental workflow for the preparation of the free base.

Safety Considerations

  • Sodium Hydroxide (NaOH): Sodium hydroxide is a corrosive material that can cause severe burns to the skin and eyes.[10][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling NaOH solutions.[10][12] Work in a well-ventilated area. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations involving dichloromethane should be performed in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Pressure Buildup: When shaking the separatory funnel during extraction, pressure can build up due to the heat of neutralization and the vapor pressure of the solvent. Vent the separatory funnel frequently by inverting it and opening the stopcock.

Troubleshooting

IssuePossible CauseSolution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Low yield of the free base Incomplete basification.Ensure the pH of the aqueous layer is between 10 and 12 before extraction.
Insufficient extraction.Perform at least three extractions with the organic solvent.
The free base is partially soluble in water.Saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of the free base in the aqueous phase and improve extraction efficiency.
Product is wet after solvent removal Incomplete drying of the organic phase.Ensure an adequate amount of drying agent is used. Allow sufficient time for the drying agent to work.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the preparation of free base (3R,4R)-4-methoxypyrrolidin-3-ol from its hydrochloride salt. By following the principles of acid-base extraction and adhering to the outlined safety precautions, researchers can confidently obtain high-purity free base for their synthetic and biological investigations.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved February 15, 2026, from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved February 15, 2026, from [Link]

  • ABL Technology. (n.d.). (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. Retrieved February 15, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 15, 2026, from [Link]

  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved February 15, 2026, from [Link]

  • SLAC National Accelerator Laboratory. (2013). Sodium Hydroxide Safe Handling Guideline. Retrieved February 15, 2026, from [Link]

  • XMB. (2006). Isolation of primary amines as HCL salt problem. Retrieved February 15, 2026, from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved February 15, 2026, from [Link]

  • Vaia. (n.d.). Which compounds can be deprotonated by OH-?. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1024791C - Process for preparing pyrrolidine derivatives and their salts.
  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved February 15, 2026, from [Link]

  • PubMed. (2017). Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved February 15, 2026, from [Link]

  • Molecules. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • PubChemLite. (n.d.). 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (C5H11NO2). Retrieved February 15, 2026, from [Link]

  • BindingDB. (n.d.). BDBM50340439. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxypyrrolidine. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Streamlined Boc-Protection of (3R,4R)-4-methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1] Its popularity stems from its ease of introduction, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions.[1] This application note provides a detailed protocol and mechanistic insights for the N-Boc protection of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride, a chiral building block valuable in medicinal chemistry.

The inherent nucleophilicity of the secondary amine in the pyrrolidine ring necessitates protection to enable selective functionalization at other positions of the molecule. The presence of a hydroxyl group and the hydrochloride salt form of the starting material require careful consideration of the reaction conditions to achieve high yield and purity of the desired N-Boc protected product.

Mechanistic Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[2] The reaction proceeds through the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[1][3] This forms a transient tetrahedral intermediate.[1]

Since the starting material is a hydrochloride salt, the amine is protonated. A base, typically a tertiary amine like triethylamine (TEA), is required to neutralize the hydrochloride salt, liberating the free amine for reaction. The base also serves to neutralize the proton on the newly formed carbamate, which can accelerate the reaction.[1] The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of CO₂ can cause pressure buildup in a closed system.[2][3]

Reaction Pathway Diagram

Boc_Protection_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Pyrrolidinol_HCl (3R,4R)-4-methoxypyrrolidin-3-ol Hydrochloride Free_Amine Free Amine Generation Pyrrolidinol_HCl->Free_Amine TEA Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Nucleophilic_Attack Nucleophilic Attack Boc_Anhydride->Nucleophilic_Attack Base Triethylamine (TEA) Free_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse & Proton Transfer Tetrahedral_Intermediate->Collapse Decomposition Byproduct Decomposition Collapse->Decomposition tert-butyl carbonate Boc_Product N-Boc-(3R,4R)-4-methoxypyrrolidin-3-ol Collapse->Boc_Product Byproducts Triethylammonium Chloride tert-Butanol Carbon Dioxide Decomposition->Byproducts Experimental_Workflow start Start setup 1. Reaction Setup - Add Pyrrolidinol HCl to flask start->setup dissolve 2. Dissolution - Add DCM and stir setup->dissolve cool_base 3. Base Addition - Cool to 0°C - Add Triethylamine dissolve->cool_base add_boc 4. Boc Anhydride Addition - Add (Boc)₂O at 0°C cool_base->add_boc react 5. Reaction - Warm to RT - Stir for 2-4h add_boc->react monitor 6. Monitoring - TLC or LC-MS react->monitor monitor->react Incomplete workup 7. Work-up - Aqueous washes - Dry organic layer monitor->workup Complete isolate 8. Isolation - Filter and concentrate workup->isolate purify 9. Purification (Optional) - Column Chromatography isolate->purify end End Product isolate->end High Purity purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic (3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-HCl-HYGRO-001 Status: Open Priority: Critical (Impacts Stoichiometry & Yield) Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely reading this because your white crystalline solid has turned into a sticky gum, or your reaction yields are inexplicably exceeding 100%.

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a valuable chiral building block, often used in the synthesis of kinase inhibitors and GPCR ligands. However, like many secondary amine salts with adjacent polar functionality (ether/alcohol), it is deliquescent . It possesses a high lattice energy that is easily overcome by the hydration energy provided by atmospheric moisture.

This guide provides the protocols to rescue wet material, quantify it accurately without relying on dry mass, and handle it in moisture-sensitive reactions.

Module 1: The "Rescue" Protocol (Drying)

Problem: The salt has clumped or turned into a viscous oil due to moisture absorption. Solution: Vacuum drying alone is often insufficient because the water is tightly bound within the crystal lattice or trapped in the viscous oil. We use azeotropic distillation to mechanically and thermodynamically remove water.

The Methanol-Toluene Azeotrope Method

Why this works: Toluene forms a positive azeotrope with water (bp 85 °C), effectively carrying water out of the system. However, the salt is insoluble in toluene. We use methanol to dissolve the salt first, breaking the hydrate lattice, then add toluene to strip the water.

Step-by-Step Procedure:

  • Dissolution: Transfer the sticky salt into a round-bottom flask (RBF). Add minimal anhydrous Methanol (MeOH) to fully dissolve the solid.

    • Note: If it does not dissolve, sonicate briefly.

  • The Carrier: Add Toluene (ratio: ~3:1 Toluene to Methanol). The solution should remain clear or turn slightly cloudy.

  • Evaporation: Rotovap at 45–50 °C.

    • Observation: As the MeOH evaporates, the toluene-rich phase will pull water out. The salt will begin to precipitate as a white solid.

  • Repetition: If the residue looks gummy, re-suspend in pure toluene and rotovap again. Repeat 2x.

  • Final Dry: Place the flask under high vacuum (<1 mbar) for 12–24 hours, preferably with a P₂O₅ trap.

Visual Workflow: The Drying Cycle

DryingProtocol Start Input: Wet/Sticky Salt Dissolve 1. Dissolve in MeOH (Break Lattice) Start->Dissolve AddTol 2. Add Toluene (Azeotrope Carrier) Dissolve->AddTol Rotovap 3. Rotovap (50°C) Remove Azeotrope AddTol->Rotovap Check Is it a free-flowing powder? Rotovap->Check Check->AddTol No (Repeat) VacOven 4. High Vac / P2O5 (12-24h) Check->VacOven Yes Storage Storage: Desiccator/Glovebox VacOven->Storage

Caption: Figure 1. Azeotropic drying workflow for deliquescent amine salts using the MeOH/Toluene system.

Module 2: Accurate Quantitation (qNMR)

Problem: You cannot trust the weight on the balance. If the material is 10% water by weight, your reaction stoichiometry will be off, leading to unreacted electrophiles and difficult purifications. Solution: Do not rely on gravimetric mass. Use Quantitative NMR (qNMR) to determine the effective molecular weight.

Protocol: qNMR Assay

qNMR measures the molar ratio between your analyte and a certified internal standard.[1]

  • Standard Selection: Use Maleic Acid (traceable purity) or Dimethyl Sulfone (DMSO₂) .

    • Why: They are non-hygroscopic, have simple singlets, and distinct shifts from the pyrrolidine signals.

  • Solvent: D₂O or DMSO-d6.

  • Preparation:

    • Weigh ~10 mg of the pyrrolidine salt (record exact mass

      
      , though it's just for reference).
      
    • Weigh ~10 mg of Internal Standard (record exact mass

      
      ).
      
    • Dissolve both in the same NMR tube.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for maleic acid alkene, 1 for pyrrolidine C-H)
      
    • 
      : Molecular weight[2][3][4][5][6]
      
    • 
      : Purity of standard
      

Support Tip: Once you have the purity (e.g., 88%), divide the theoretical MW by 0.88 to get the Adjusted Molecular Weight . Use this adjusted MW for all stoichiometry calculations.

Module 3: Reaction Setup & Handling

Problem: Opening the bottle introduces moisture immediately. Solution: Minimize exposure time or use "Stock Solution" dosing.[7]

Technique A: The "Dump and Dilute" (Recommended)

Instead of weighing small aliquots (which maximizes surface area exposure), weigh the entire batch or a large chunk into a volumetric flask.

  • Weigh the full container or a large portion rapidly.

  • Dissolve in a known volume of reaction solvent (e.g., DMF, DMSO, or Methanol).

  • Calculate the concentration (Molarity) based on the qNMR-adjusted purity.

  • Dispense the reagent by volume via syringe, not by mass.

Technique B: Free-Basing (Alternative)

If the HCl salt is proving too difficult to handle or acidic for your reaction:

  • Dissolve the salt in minimal water.

  • Add solid K₂CO₃ or NaOH (pH > 12).

  • Extract exhaustively with DCM or CHCl₃ (pyrrolidines are very water-soluble; use 5-6 extractions).

  • Dry organics over Na₂SO₄ and concentrate.

  • Warning: The free base may be volatile or unstable. Use immediately.

Decision Matrix: Handling Strategy

HandlingStrategy Start Task: Set up Reaction IsDry Is salt dry/free-flowing? Start->IsDry Scale Reaction Scale? IsDry->Scale Yes qNMR Method: qNMR Assay Calc Adjusted MW IsDry->qNMR No / Sticky DirectWeigh Method: Direct Weighing (Use Antistatic Gun) Scale->DirectWeigh Large (>1g) StockSol Method: Stock Solution (Dissolve all -> Volumetric) Scale->StockSol Small (<100mg) qNMR->StockSol High Precision Needed

Caption: Figure 2. Decision matrix for handling hygroscopic reagents based on physical state and scale.

Frequently Asked Questions (FAQs)

Q: Can I dry this salt in an oven at 100°C? A: Risky. While the HCl salt is generally stable, the combination of heat + moisture can promote hydrolysis of the methoxy ether or epimerization at the chiral centers. Vacuum drying at lower temperatures (40–50°C) with a desiccant (P₂O₅) is safer.

Q: My yield is 120%. What happened? A: You likely calculated the theoretical yield based on the molecular weight of the dry salt, but weighed out wet salt. This means you added less pyrrolidine than you thought (limiting reagent was actually the pyrrolidine). The "excess" weight in your final product might be trapped solvent or salts, but the stoichiometry error is the root cause.

Q: Why not just use the free base? A: The free base of (3R,4R)-4-methoxypyrrolidin-3-ol is an oil and can be prone to air oxidation or polymerization over time. The HCl salt is the preferred form for long-term stability, provided it is kept dry.

Q: What is the best storage condition? A:

  • Vial: Amber glass with a Teflon-lined cap. Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands.

  • Environment: Desiccator with active silica gel or Drierite. Ideally, store in a fridge (4°C), but allow to warm to room temperature before opening to prevent condensation.

References

  • Azeotropic Drying Mechanisms

    • Org.[6][8] Process Res. Dev.2011 , 15, 1, 284–286. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants."

    • ScienceMadness & Chemical Forums: Community consensus on "Azeotropic drying of amine salts with Toluene/Methanol."

  • Quantitative NMR (qNMR)

    • J. Pharm. Biomed. Anal.2012, 58, 106-111. "Quantitative NMR spectroscopy (qNMR) for the determination of the purity of hygroscopic substances."
    • Emery Pharma: "A Guide to Quantitative NMR (qNMR)."

  • Handling Hygroscopic Reagents

    • BenchChem:[7] "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride."[7] (General principles for amine HCl salts).

  • Molecule Specifics

    • Fluorochem: Product Safety Data Sheet for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (Analogous handling).

Sources

Preventing racemization during (3R,4R)-pyrrolidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center for researchers working with (3R,4R)-pyrrolidine scaffolds. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Stereochemical Integrity

Introduction: The Stereochemical Minefield

The (3R,4R)-pyrrolidine scaffold is a privileged chiral motif in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. However, its functionalization presents a "stereochemical paradox": the very reactivity required to modify the C3/C4 positions often triggers mechanisms (SN1, elimination, or double-inversion) that erode the enantiomeric excess (ee) or diastereomeric ratio (dr).

This guide addresses the three most common failure modes reported to our technical desk:

  • Unintended Inversion during nucleophilic substitution.

  • Partial Racemization via carbocation intermediates (SN1 leakage).

  • Epimerization of adjacent centers during N-activation.

Troubleshooting Modules (Q&A Format)

Module A: Nucleophilic Substitution at C3/C4 (The "Inversion" Problem)

User Ticket #402: "I tried converting my (3R,4R)-pyrrolidine-3,4-diol to the diazide using MsCl/NaN3. I expected retention of configuration but obtained the (3S,4S) product. Worse, my ee dropped from 99% to 88%. What happened?"

Senior Scientist Diagnosis: You encountered two distinct issues:

  • Stereochemical Outcome: The reaction of a mesylate with azide follows an SN2 mechanism , which proceeds with Walden inversion. Therefore, (3R,4R)

    
     (3S,4S) is the chemically correct outcome.
    
  • Erosion of ee (SN1 Leakage): The drop to 88% ee suggests "SN1 leakage." In polar aprotic solvents (like DMF or DMSO) and with secondary carbons, the mesylate can partially ionize to a carbocation, allowing attack from either face (racemization) or elimination to an enamine.

The Fix: The "Double Inversion" Protocol To retain the (3R,4R) configuration, you must invert twice.

Protocol: Mitsunobu-Hydrolysis Strategy (Retention via Double Inversion)

  • Step 1 (Inversion 1): Esterification with a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid) under Mitsunobu conditions.

    • Reagents:

      
      , DIAD, p-Nitrobenzoic acid (pNBA), THF, 0°C.
      
    • Result: (3R,4R)-diol

      
       (3S,4S)-bis(p-nitrobenzoate).
      
  • Step 2 (Inversion 2 - Optional for OH return): Hydrolysis.

    • Reagents: LiOH, THF/H2O.

    • Result: (3S,4S)-diester

      
       (3S,4S)-diol (Net Inversion).
      
  • Wait, you wanted Retention?

    • If you need (3R,4R)-diamine, you must start with the (3S,4S)-diol (the enantiomer) or use a neighboring group participation strategy involving an epoxide intermediate, though that is riskier on this ring size.

    • Alternative: Use the (3S,4S)-diol starting material if the target is (3R,4R)-diazide (via SN2 inversion).

Visualizing the Pathway:

Mitsunobu_Pathways cluster_legend Stereochemical Fate Start (3R,4R)-Diol (Starting Material) Activated Activated Complex (O-PPh3+) Start->Activated PPh3, DIAD (Activation) Inverted_Ester (3S,4S)-Diester (Inverted Configuration) Activated->Inverted_Ester SN2 Attack (Nucleophile) Elimination 3-Pyrroline (Side Product) Activated->Elimination E2 Elimination (If Base too strong) SN2 = Inversion SN2 = Inversion

Caption: Figure 1. The Mitsunobu reaction enforces inversion.[1][2][3][4] Side reactions (elimination) occur if steric hindrance impedes the nucleophile.

Module B: N-Functionalization & Base Sensitivity

User Ticket #899: "I am N-alkylating (3R,4R)-3-amino-4-hydroxypyrrolidine with an alkyl halide using NaH in DMF. The product is racemic. Why?"

Senior Scientist Diagnosis: Sodium Hydride (NaH) is a strong, non-nucleophilic base. While it deprotonates the amine/alcohol, it can also deprotonate the alpha-protons (C2/C5) if there is any electron-withdrawing group (EWG) nearby or if the conditions are harsh (high temp/DMF).

  • Mechanism:[1][2][3][4][5][6] Deprotonation at C2/C5 leads to an imine/enamine intermediate, destroying the chirality at C3/C4 via conjugation or simply racemizing the alpha-center if it was chiral (not applicable here, but relevant if C2 substituted).

  • More likely: If you activated the hydroxyl (e.g., with sulfonyl chloride) before alkylation, the strong base caused intramolecular cyclization to an epoxide or aziridine, followed by non-selective opening.

The Fix: Base Selection Matrix Switch to "Soft Bases" that buffer the pH without generating carbanions.

BasepKa (Conjugate Acid)Risk LevelRecommended Use
NaH / KH ~35Critical Avoid. Only for non-chiral scaffolds.
NaOtBu ~17High Use only at -78°C. prone to E2 elimination.
Cs2CO3 ~10.3Low Gold Standard for N-alkylation.
DIPEA / TEA ~10.7Safe Best for acylations and mild alkylations.
K3PO4 ~12.4Moderate Good for Pd-catalyzed couplings.

Protocol: Racemization-Free N-Alkylation

  • Solvent: Acetonitrile (MeCN) or Acetone (avoid DMF if possible to reduce basicity of anions).

  • Base: Cesium Carbonate (

    
    , 1.5 eq).
    
  • Temperature: Room Temperature (do not heat unless necessary).

  • Procedure: Stir pyrrolidine and base for 15 min before adding the electrophile dropwise.

Module C: Protecting Group Strategies (Orthogonality)

User Ticket #115: "I need to differentiate the N1, C3-OH, and C4-OH groups. My Fmoc group fell off during a TBDMS protection step."

Senior Scientist Diagnosis: Silylations often use imidazole or amine bases. While Fmoc is generally stable to imidazole, it is labile to primary amines and can be cleaved by "base drift" if the reaction runs too long or gets too concentrated.

The Fix: Orthogonal Protection Scheme For (3R,4R)-pyrrolidine-3,4-diol, use a Boc-Acetonide-Benzyl hierarchy.

  • N-Protection: Boc (Acid labile).

    • Reagent:

      
      , 
      
      
      
      , THF/H2O.
  • C3/C4 Protection: Acetonide (Cyclic ketal, Acid labile but distinct kinetics).

    • Reagent: 2,2-Dimethoxypropane, pTsOH (cat).

    • Note: This locks the diol in a cis-fused system, rigidifying the ring.

  • Differentiation: If you need to differentiate C3 from C4 (in a symmetric diol, they are identical until one is reacted), you must use a statistical desymmetrization or enzymatic resolution.

Workflow Diagram: Desymmetrization Strategy

Protection_Strategy Start (3R,4R)-Pyrrolidine-3,4-diol (C2 Symmetric) Step1 N-Boc Protection (Boc2O, NaHCO3) Start->Step1 Step2 Statistical Mono-Silylation (TBSCl, 0.9 eq, Imidazole, -78°C) Step1->Step2 Product_A Mono-TBS Ether (Desymmetrized) Step2->Product_A Major (45-50%) Product_B Bis-TBS Ether (Side Product) Step2->Product_B Minor

Caption: Figure 2. Statistical desymmetrization requires sub-stoichiometric reagents and low temperatures to maximize the mono-protected yield.

Analytical Validation (E-E-A-T)

Do not assume stereochemical retention. You must validate it.

Standard Operating Procedure (SOP) for Chiral Validation:

  • Derivatization: If the product is not UV-active or separates poorly, derivatize with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).

  • NMR Analysis: Compare the

    
     or 
    
    
    
    NMR of the crude reaction mixture against a racemic standard. Diastereomeric protons often show distinct shifts (
    
    
    ppm).
  • Chiral HPLC:

    • Column: Daicel Chiralpak IA or IC (immobilized phases are more robust).

    • Mobile Phase: Hexane/IPA (with 0.1% DEA for amines).

    • Criterion: ee > 98% is required for biological assays.

References & Authority

  • Mitsunobu Reaction Mechanisms & Inversion:

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651. Link

  • Stereoselective Pyrrolidine Functionalization:

    • Reddy, L. R., et al. "Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines." Org.[1][7][8] Lett.2018 , 20, 668–671. Link

  • Preventing Epimerization in Amide Coupling:

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev.2011 , 111, 6557–6602. Link

  • Kinetic Resolution of Pyrrolidines:

    • Barker, M. D., et al. "Kinetic resolution of racemic pyrrolidine-2,5-diones."[9] Chem. Commun.[9]2008 , 2218–2220.[9] Link

  • Base Sensitivity in Pd-Catalysis:

    • Ney, J. E., et al. "Mild Conditions for the Synthesis of Functionalized Pyrrolidines." J. Am. Chem. Soc.[4][5][7][10]2005 , 127, 8644. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for reagents mentioned.

Sources

Technical Support Center: Dehydration of (3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: H2O-REM-3R4R Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride , a chiral pyrrolidine salt. Like many amine hydrochlorides with additional polar functionality (hydroxyl/ether groups), this compound is intensely hygroscopic .

The presence of water in this material is not merely a "purity" issue; it is a stoichiometric saboteur. Water will:

  • Quench moisture-sensitive reagents (e.g., acid chlorides, isocyanates) in downstream coupling.

  • Alter the effective molecular weight , leading to incorrect equivalence calculations.

  • Promote racemization or degradation under thermal stress if not removed correctly.

This guide provides three validated protocols to remove water, ranging from bulk solvent removal to final analytical drying.

Module 1: The Hygroscopicity Paradox

Before attempting to dry the compound, you must understand the Hygroscopicity Paradox : The drier the salt becomes, the faster it will re-absorb atmospheric moisture.

  • Mechanism: The crystal lattice energy of the dry salt is high. Water molecules stabilize the surface charge of the ionic HCl/amine pair and hydrogen bond with the 3-hydroxyl group.

  • Operational Consequence: You cannot dry this compound in an open vessel. All transfers must occur in a desiccated environment (glovebox or rapid transfer under inert gas).

Decision Matrix: Which Method Should I Use?

DryingDecision Start Start: Assess Sample State State Current State? Start->State Oil Gummy Oil / Syrup State->Oil High Water Content Solid Damp Solid / Powder State->Solid Low Water Content MethodA Method A: Azeotropic Distillation (Restores Crystallinity) Oil->MethodA Best for Oils Scale Scale? Solid->Scale Bulk > 5 grams Scale->Bulk Small < 5 grams Scale->Small Bulk->MethodA Most Efficient MethodB Method B: Vacuum Oven (+P2O5) Small->MethodB Standard MethodC Method C: Lyophilization Small->MethodC If dissolved in water

Figure 1: Decision tree for selecting the optimal drying protocol based on sample state and scale.

Module 2: Primary Drying Protocols

Protocol A: Azeotropic Distillation (The "Heavy Duty" Method)

Best for: Oily residues, bulk scale (>5g), and removing large amounts of water.

This method uses a ternary azeotrope (Ethanol/Water/Toluene) or a binary one (Water/Toluene) to mechanically carry water out of the system at temperatures below the boiling point of water.

Reagents:

  • Absolute Ethanol (200 proof)

  • Toluene (HPLC Grade)

Step-by-Step:

  • Dissolution: Dissolve your wet (3R,4R)-4-methoxypyrrolidin-3-ol HCl in a minimum amount of absolute ethanol. If it is an oil, ensure it is fully homogeneous.

  • Entrainer Addition: Add Toluene. Ratio: 5:1 Toluene to Ethanol . The solution should remain clear or turn slightly cloudy.

  • Evaporation: Rotovap at 45–50°C under reduced pressure.

    • Observation: You will see the solvent volume decrease. As the ethanol and water leave, the toluene (higher boiling point) remains behind.

    • Critical Point: The salt is insoluble in toluene. As the mixture dries, the product will precipitate out as a white solid.

  • Chase Step: Once a solid/slurry forms, add fresh Toluene (10-20 mL) and evaporate again to dryness. This "chases" the last traces of ethanol and water.

  • Final State: You should have a free-flowing white powder.

Protocol B: Vacuum Oven with Desiccant

Best for: Damp powders, final polishing, thermal-sensitive batches.

Equipment:

  • Vacuum Oven (set to 40–50°C).

  • Desiccant: Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
    • Warning: Do not use silica gel; it is too weak for HCl salts.

Step-by-Step:

  • Container: Place the solid in a wide-mouth vial or crystallization dish. Cover the mouth with aluminum foil and poke small holes (prevents powder from flying out when vacuum is applied).

  • Desiccant Tray: Place a tray of fresh

    
     in the bottom of the oven.
    
    • Why? The vacuum pump pulls water vapor out of the solid, but the

      
       traps it, preventing back-diffusion when the pump is off.
      
  • Cycle:

    • Apply vacuum slowly to avoid "bumping."

    • Heat to 45°C.

    • Hold for 12–24 hours.

  • Backfill: Backfill the oven with Dry Nitrogen or Argon , not ambient air.

Module 3: Troubleshooting & FAQs

Q1: The product turned into a sticky gum/oil during drying. Is it ruined?

  • Diagnosis: This is deliquescence . The salt absorbed so much water from the air that it dissolved in it.

  • Fix: Do not heat it further; you will just bake it into a hard glass.

  • Action: Switch to Protocol A (Azeotropic Distillation) . Dissolve the gum in methanol or ethanol, then add toluene and strip it down. The solvent exchange will force it back into a solid lattice.

Q2: My yield is 115%. Why?

  • Diagnosis: Solvent entrapment. Pyrrolidine salts can form solvates with ethanol or retain toluene in the crystal lattice.

  • Fix: Run a Proton NMR (

    
    -NMR) in 
    
    
    
    . Check for Toluene (peaks at ~7.2 ppm and 2.3 ppm) or Ethanol (peaks at ~3.6 ppm and 1.2 ppm). If solvent remains, grind the solid into a fine powder (in a glovebox) and repeat Protocol B.

Q3: Can I use high heat (>100°C) to speed this up?

  • Diagnosis: Dangerous.

  • Risk: While the salt is stable, HCl can dissociate at high temperatures under vacuum, leaving you with the free base (which is an oil) or causing degradation of the methoxy/hydroxyl groups. Keep T < 60°C.

Q4: The NMR still shows a water peak at 4.79 ppm (


). 
  • Diagnosis: False Positive.

    
     is hygroscopic. The peak is likely from the solvent, not your sample.
    
  • Fix: Use an aprotic solvent like DMSO-

    
      for the NMR check. Water will appear as a distinct sharp peak around 3.3 ppm, separate from the exchangeable OH/NH protons.
    

Module 4: Validation (Quality Control)

You must validate dryness before committing the material to a reaction.

Karl Fischer Titration (Volumetric or Coulometric)
  • Method: Direct injection of solid dissolved in anhydrous methanol.

  • Interference Check: Amine salts are generally acidic enough to not shift the pH of the KF reagent. However, if the pH is > 8, the KF reaction fails.

  • Target: < 0.5% Water by weight.

Stoichiometric Confirmation

If KF is unavailable, titrate the chloride content using Silver Nitrate (


).
  • If the MW is calculated as anhydrous (153.6 g/mol ) but the material is a monohydrate (171.6 g/mol ), your chloride content will be ~10% lower than expected.

Visualizing the Azeotropic Mechanism

Azeotrope cluster_0 Reaction Flask cluster_1 Vapor Phase cluster_2 Result Mix Mixture: Salt + Water + Ethanol + Toluene Vapor Ternary Azeotrope (Boils < 78°C) Mix->Vapor Heat (45°C) Dry Dry Salt Precipitates (Insoluble in Toluene) Mix->Dry Water Removed Removal Removal Vapor->Removal Vacuum Removal

Figure 2: The mechanism of water removal via ternary azeotrope formation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for drying amine hydrochlorides).
  • BenchChem Technical Support. (2025). Azeotropic Distillation of Alcohol-Water Mixtures. Link (General principles of azeotropic drying).

  • Mettler Toledo. (n.d.). Good Titration Practice in KF Titration. Link (Validation of water content in amine salts).

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Amino Acids Using Karl Fischer Titration. Link (Specifics on amine interference).

Technical Support Center: Purification of Water-Soluble Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your pyrrolidine derivative is behaving like a "ghost"—it stays in the aqueous layer during extraction, streaks across your chromatography columns, or is invisible to your UV detector.

Pyrrolidine derivatives present a "Perfect Storm" of purification challenges:

  • High Polarity: They prefer water over organic solvents.

  • High Basicity (pKa ~11): They protonate easily, becoming ionic salts that refuse to migrate on silica.

  • Lack of Chromophore: Most simple pyrrolidines are UV-inactive, making standard HPLC detection impossible.

This guide is structured to troubleshoot these specific failure points.

Module 1: Extraction & Phase Separation

Issue: "I cannot extract my product from the aqueous reaction mixture. It stays in the water layer."

Diagnosis: Pyrrolidine is a strong base. At neutral or even slightly basic pH (pH 8–9), a significant portion remains protonated (ionic) and water-soluble. Furthermore, standard solvents like Diethyl Ether or Hexane are too non-polar to solvate the free base effectively.

Troubleshooting Protocol:

  • Adjust pH Aggressively:

    • Rule: You must exceed the pKa of the pyrrolidine (typically ~11.3) by at least 2 units to ensure >99% is in the free-base form.

    • Action: Adjust the aqueous layer to pH > 12-13 using 5M NaOH or KOH. Do not use weak bases like bicarbonate; they are insufficient.

  • Salting Out (The Common Ion Effect):

    • Saturate the aqueous phase with NaCl. This increases the ionic strength of the water, making the organic pyrrolidine less soluble in it ("salting out").

  • Select the Correct Solvent System:

    • Stop using: Hexane, Ether, or pure Ethyl Acetate.

    • Start using:Dichloromethane (DCM) .

    • The "Nuclear Option": If DCM fails, use Chloroform : Isopropanol (3:1 ratio) . This mixture is highly effective for extracting polar amines but requires careful evaporation due to the higher boiling point of IPA.

Module 2: Flash Chromatography (Silica Gel)

Issue: "My compound streaks/tails on the column, or I lose mass on silica."

Diagnosis: Silica gel is acidic (pKa of silanol groups is ~5). Your basic pyrrolidine (pKa ~11) reacts with these silanols to form an ionic bond, effectively sticking the compound to the stationary phase. This causes severe tailing and irreversible adsorption.

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (Standard Silica)

You must neutralize the silica surface or keep the amine deprotonated.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to both the solvent A and solvent B bottles.

  • Warning: TEA has a high boiling point (89°C) and can be hard to remove. Ammonia is volatile but can outgas, changing mobile phase composition over time.

Option B: The "Amine-Functionalized" Silica (Recommended)

Switch to an Amine (NH₂) bonded silica cartridge.

  • Why: The surface is already basic. It repels your pyrrolidine, resulting in sharp peaks without needing messy mobile phase additives.

  • Solvents: You can often use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without modifiers.

Visualization: Purification Decision Matrix

PurificationStrategy start START: Crude Pyrrolidine Mixture solubility Is it soluble in DCM/EtOAc? start->solubility volatile Is the product volatile? solubility->volatile Yes scx SCX (Catch & Release) (Best for non-basic impurities) solubility->scx No (Water soluble only) distillation Vacuum Distillation (Kugelrohr) volatile->distillation Yes chromatography Chromatography Required volatile->chromatography No silica_choice Stationary Phase Selection chromatography->silica_choice std_silica Standard Silica (Requires 1% TEA/NH3) silica_choice->std_silica Cost is priority nh2_silica Amine-Bonded Silica (No modifier needed) silica_choice->nh2_silica Purity/Ease is priority

Caption: Decision matrix for selecting the optimal purification route based on volatility and solubility.

Module 3: "Catch and Release" (SCX Chromatography)

Issue: "I have non-basic impurities, and extraction is messy."

Solution: Strong Cation Exchange (SCX) is the gold standard for purifying pyrrolidines from neutral/acidic byproducts. It acts as a chemical filter.

The Protocol (Self-Validating):

  • Load: Dissolve crude mixture in MeOH (or water/MeOH). Load onto the SCX cartridge.

    • Mechanism:[1] The basic pyrrolidine binds tightly to the sulfonic acid resin. Neutral impurities flow through.

  • Wash: Flush with MeOH .

    • Validation: Check the eluate by TLC.[2] It should contain your impurities. Your product is still on the column.

  • Release: Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][3] The massive excess of ammonia displaces the pyrrolidine.

  • Isolate: Concentrate the ammonia fraction. You now have the free base.

Module 4: Detection & Isolation

Issue: "I see nothing on the HPLC UV detector."

Diagnosis: Pyrrolidine lacks a conjugated pi-system (chromophore). It is invisible at standard UV wavelengths (254 nm).

Solutions:

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not light absorption.

  • Low UV: If you must use UV, try 205-210 nm . Note: You cannot use UV-absorbing solvents like Acetone or Ethyl Acetate at this wavelength.

  • Derivatization (Pre-Column): React a small aliquot with Fmoc-Cl or Cbz-Cl . These groups add a "UV handle" (chromophore) allowing standard detection.

Issue: "My product is a hygroscopic goo."

Diagnosis: Pyrrolidine hydrochloride salts are notoriously hygroscopic (they absorb water from air).

Solutions:

  • Lyophilization: Freeze-dry the aqueous solution instead of rotary evaporation. This yields a fluffy powder.

  • Counter-ion Switch: Convert the HCl salt to an Oxalate or Fumarate salt. These organic salts are often non-hygroscopic, crystalline solids that are easier to handle.

Summary of Quantitative Parameters

ParameterStandard ConditionPyrrolidine-Optimized ConditionReason
Extraction pH pH 7–9pH > 12 Ensure 100% Free Base form (pKa ~11).
Organic Solvent EtOAc / HexaneDCM or CHCl₃:IPA (3:1) Higher solubility for polar amines.
Silica Additive None1% TEA or NH₃ Blocks acidic silanols to prevent tailing.
UV Wavelength 254 nm205 nm or ELSD Lack of chromophore.

References

  • Biotage. (2023).[4] Strategies for Flash Chromatography of Polar Amines. Retrieved from [Link]

  • Teledyne ISCO. (2020).[2] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Sielc Technologies. (2024). Separation of Pyrrolidine Derivatives on Mixed-Mode Columns. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Catch-enrich-release approach for amine-containing natural products.[5] Retrieved from [Link]

  • ChromForum. (2011). HPLC Detection of Pyrrolidine (No Chromophore). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (3R,4R)-4-methoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral synthesis, the precise structural elucidation of building blocks is paramount for ensuring the desired efficacy and safety of the final active pharmaceutical ingredient. (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a key chiral intermediate whose stereochemistry directly influences the biological activity of the molecules it helps to construct. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for confirming the structure and stereochemistry of such molecules in solution.

This guide provides an in-depth analysis of the ¹H NMR spectral features of (3R,4R)-4-methoxypyrrolidin-3-ol HCl. By comparing its expected spectral data with that of structurally related analogs, this document aims to equip researchers with the necessary insights to confidently identify this compound, assess its purity, and understand the key factors influencing its NMR spectrum.

The Structural Rationale: Why ¹H NMR is Definitive

The rigid trans configuration of the hydroxyl and methoxy groups on the pyrrolidine ring of (3R,4R)-4-methoxypyrrolidin-3-ol HCl results in a unique set of dihedral angles between adjacent protons. According to the Karplus equation, these angles directly correlate to the magnitude of the proton-proton coupling constants (J-coupling). Therefore, a careful analysis of the coupling patterns in the ¹H NMR spectrum provides unambiguous confirmation of the relative stereochemistry of the substituents.

Furthermore, the presence of the hydrochloride salt significantly impacts the spectrum. The protonation of the pyrrolidine nitrogen atom leads to a downfield shift of the adjacent protons (H-2 and H-5) and often results in the appearance of broad signals for the N-H protons due to exchange with residual water and quadrupolar effects of the nitrogen atom.

Predicted ¹H NMR Spectral Data for (3R,4R)-4-methoxypyrrolidin-3-ol HCl

While a publicly available, fully assigned ¹H NMR spectrum for this specific molecule is not readily found, a highly accurate prediction can be made based on the analysis of similar compounds and fundamental NMR principles. The following table outlines the expected chemical shifts, multiplicities, and coupling constants for (3R,4R)-4-methoxypyrrolidin-3-ol HCl in a common NMR solvent like D₂O or DMSO-d₆.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz)
H-3~4.2 - 4.4app. tJ3,4 ≈ 4-6 Hz, J3,2a ≈ 4-6 Hz, J3,2b ≈ 6-8 Hz
H-4~3.7 - 3.9app. tJ4,3 ≈ 4-6 Hz, J4,5a ≈ 4-6 Hz, J4,5b ≈ 6-8 Hz
H-2a, H-5a (axial)~3.3 - 3.5ddJgem ≈ 12-14 Hz, Jvic ≈ 6-8 Hz
H-2b, H-5b (equatorial)~3.1 - 3.3ddJgem ≈ 12-14 Hz, Jvic ≈ 4-6 Hz
-OCH₃~3.3 - 3.4sN/A
-OHVariable, broadsN/A
-NH₂⁺-Variable, broadsN/A

Comparative Spectral Analysis

To substantiate the predicted data, a comparison with the known ¹H NMR data of structurally similar pyrrolidinol derivatives is invaluable.

Compound Key ¹H NMR Data Reference
(R)-(-)-N-Boc-3-pyrrolidinolH-3: 3.79 – 3.71 (m), H-5: 3.58 – 3.46 (m), H-2: 3.40 – 3.23 (m), H-4: 1.97 – 1.69 (m)[1]
(R)-3-Methoxy-pyrrolidine HClSpectral data available, though not fully detailed in the provided search result.[2]
(3S,4S)-Pyrrolidine-3,4-diol HClSpectral data available, though not fully detailed in the provided search result.[1]

The N-Boc protected analog provides a good baseline for the chemical shifts of the ring protons. However, the absence of the methoxy group at C-4 and the presence of the bulky Boc protecting group will alter the electronic environment and conformation, leading to differences in the exact chemical shifts. The hydrochloride salts of 3-methoxypyrrolidine and 3,4-dihydroxypyrrolidine are expected to be even closer analogs, particularly in how the protonated nitrogen influences the chemical shifts of the α-protons (H-2 and H-5).

Experimental Protocol for ¹H NMR Acquisition

For reliable and reproducible ¹H NMR characterization, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3R,4R)-4-methoxypyrrolidin-3-ol HCl.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons (-OH, -NH₂⁺-). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange with the labile protons, simplifying the spectrum.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good resolution and lineshape.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for good signal-to-noise)

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

    • For confirmation of assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of (3R,4R)-4-methoxypyrrolidin-3-ol and the expected through-bond correlations in a ¹H-¹H COSY experiment.

Caption: Molecular structure of (3R,4R)-4-methoxypyrrolidin-3-ol HCl.

G H3 H-3 H4 H-4 H3->H4 J_vic H2 H-2 H3->H2 J_vic H5 H-5 H4->H5 J_vic OCH3 -OCH₃

Caption: Expected ¹H-¹H COSY correlations.

Conclusion

The ¹H NMR characterization of (3R,4R)-4-methoxypyrrolidin-3-ol HCl is a critical step in its quality control and utilization in synthesis. While a definitive, published spectrum may be elusive, a thorough understanding of the structural features and comparison with related analogs allows for a confident and accurate interpretation of its ¹H NMR data. The predicted chemical shifts and coupling constants provided in this guide, along with the recommended experimental protocol, offer a solid framework for researchers working with this important chiral building block. The unique splitting patterns arising from the trans stereochemistry serve as a reliable fingerprint for the correct diastereomer.

References

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess (ee) of 3,4-Disubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, 3,4-disubstituted pyrrolidines present a unique stereochemical challenge, with the potential for up to four stereoisomers. The biological activity of these molecules is often exquisitely dependent on their stereochemistry, making the accurate determination of enantiomeric excess (ee) a critical, non-negotiable step in the drug development pipeline. A failure to precisely quantify stereoisomeric purity can lead to misleading structure-activity relationship (SAR) data, wasted resources, and potential safety liabilities.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of 3,4-disubstituted pyrrolidines. We will move beyond a simple listing of methods to provide a deeper, experience-driven analysis of the underlying principles, practical considerations, and data interpretation, empowering you to make informed decisions for your specific research context.

The Analytical Challenge: Why 3,4-Disubstituted Pyrrolidines Demand Rigorous Stereochemical Analysis

The presence of two stereocenters at the C3 and C4 positions gives rise to two pairs of enantiomers: (3R,4R)/( 3S,4S) and (3R,4S)/( 3S,4R). The primary analytical goal is to separate and quantify the enantiomers of a specific diastereomer (e.g., quantifying the ratio of 3R,4R to 3S,4S in a sample intended to be the pure 3R,4R isomer). The choice of analytical method is dictated by factors including the structural features of the substituents, the available sample quantity, the required accuracy, and throughput needs.

Comparative Analysis of Key Methodologies

We will explore the three most robust and widely adopted techniques for determining the ee of chiral amines like 3,4-disubstituted pyrrolidines: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Vibrational Circular Dichroism (VCD).

Methodology Principle Primary Advantage Key Limitation Typical Sample (mg) Development Time
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy, precision, and sensitivity. Direct separation without derivatization.Requires method development for each new analyte. CSPs can be expensive.0.1 - 1.0High
Chiral NMR Enantiomers are converted into diastereomers (with a chiral derivatizing agent) or form diastereomeric complexes (with a chiral solvating agent), resulting in chemically distinct NMR signals.Rapid analysis post-derivatization. Provides structural information.Lower accuracy than HPLC. Potential for kinetic resolution during derivatization. Requires higher sample amounts.5 - 10Moderate
VCD Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Determines absolute configuration. Non-destructive.Requires theoretical calculation for spectral interpretation. Lower sensitivity.5 - 15Moderate-High

Methodology Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the accurate quantification of enantiomeric excess due to its high resolving power and sensitivity.

Expertise & Experience: The "Why" Behind the Protocol

The core of a successful chiral HPLC separation lies in the selection of the Chiral Stationary Phase (CSP). For pyrrolidine derivatives, which are secondary amines, polysaccharide-based CSPs are overwhelmingly the most effective. These phases, typically coated or immobilized with derivatives of cellulose or amylose, create chiral pockets and surfaces. The separation mechanism is based on a combination of transient interactions—hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the enantiomers and the chiral selector. The enantiomer that forms the more stable, lower-energy complex with the CSP will be retained longer, resulting in a later elution time.

For 3,4-disubstituted pyrrolidines, the amine functionality is a key handle for interaction. Therefore, the mobile phase composition is critical. A non-polar organic solvent like hexane or heptane is typically used as the main component, with an alcohol modifier (e.g., isopropanol, ethanol) to modulate retention and selectivity. A small amount of a basic additive, such as diethylamine (DEA) or butylamine, is often essential. This additive serves a dual purpose: it suppresses the secondary interactions of the basic amine analyte with residual acidic silanol groups on the silica support, preventing peak tailing, and it competes with the analyte for polar interaction sites on the CSP, which can surprisingly enhance enantioselectivity in many cases.

Experimental Workflow: Chiral HPLC

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_quant Quantification p1 Dissolve Analyte (0.1-1.0 mg/mL in mobile phase) p2 Filter Sample (0.22 µm PTFE filter) p1->p2 p3 Equilibrate HPLC System (with chosen mobile phase) p2->p3 a1 Inject Racemic Standard p3->a1 Run 1 a2 Inject Enantiopure Sample p3->a2 Run 2 a3 Identify Peaks & Determine Resolution (Rs > 1.5) a1->a3 a2->a3 q1 Integrate Peak Areas a3->q1 q2 Calculate Enantiomeric Excess (ee) = |(A1 - A2) / (A1 + A2)| * 100 q1->q2

Caption: Workflow for ee determination by Chiral HPLC.

Protocol: Determination of ee for a Generic 3,4-Disubstituted Pyrrolidine
  • Column Selection: Start with a polysaccharide-based column, such as a Chiralcel® OD-H (cellulose-based) or a Chiralpak® AD-H (amylose-based). Column dimensions: 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol with 0.1% Diethylamine (DEA). Filter and degas the mobile phase thoroughly.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm (or a wavelength appropriate for the analyte's chromophore).

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic 3,4-disubstituted pyrrolidine at approximately 0.5 mg/mL in the mobile phase.

    • Analyte Sample: Prepare the potentially enantiomerically enriched sample at the same concentration.

  • Analysis:

    • Inject 10 µL of the racemic standard to determine the retention times of both enantiomers and to confirm adequate separation (baseline resolution, Rs > 1.5, is ideal).

    • Inject 10 µL of the analyte sample.

  • Calculation: Identify the peaks corresponding to the major and minor enantiomers. Integrate their respective peak areas (A_major and A_minor). Calculate the ee using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Trustworthiness: This protocol is self-validating through the initial injection of a racemic standard. This step confirms that the system can separate the enantiomers and establishes the retention times, preventing misidentification of peaks in the chiral sample.

Methodology Deep Dive 2: NMR Spectroscopy with Chiral Derivatizing Agents

When HPLC method development proves challenging or a faster, lower-precision answer is needed, NMR spectroscopy offers a powerful alternative. The fundamental principle is to make the enantiomers chemically non-equivalent (diastereomers) so they can be distinguished in the NMR spectrum.

Expertise & Experience: The "Why" Behind the Protocol

The most common approach for amines is derivatization with a chiral reagent, with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its chloride being the classic example. When a racemic or enantioenriched pyrrolidine is reacted with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer), two diastereomeric amides are formed: (R,3R,4R) and (R,3S,4S). These diastereomers are no longer mirror images and will have distinct NMR spectra.

The key to a successful measurement is to select a proton on the pyrrolidine scaffold that is (a) in close proximity to the newly formed chiral center at the amide nitrogen and (b) gives a clean, well-resolved signal in the ¹H NMR spectrum. The protons at the C2 and C5 positions are often ideal candidates as their chemical environment is significantly altered by the bulky, anisotropic Mosher's amide group. The difference in chemical shift (Δδ) between the signals of the two diastereomers allows for quantification by integration.

Critical Consideration: The reaction must proceed to 100% completion. Any unreacted pyrrolidine will not be detected, and any kinetic resolution (one enantiomer reacting faster than the other) will lead to an inaccurate ee measurement. This is why using the acid chloride with a non-nucleophilic base (like triethylamine or pyridine) and ensuring a slight excess of the derivatizing agent is crucial.

Experimental Workflow: NMR with Mosher's Acid

cluster_prep Derivatization cluster_analysis NMR Analysis cluster_quant Quantification p1 Dissolve Pyrrolidine (5-10 mg in CDCl3) p2 Add Base (e.g., Pyridine) p1->p2 p3 Add (R)-MTPA-Cl (1.1 eq) p2->p3 p4 React until completion (Monitor by TLC/LCMS) p3->p4 a1 Acquire ¹H NMR Spectrum (High field, e.g., 400 MHz+) p4->a1 a2 Identify Diastereomeric Signals (e.g., H2/H5 protons) a1->a2 a3 Integrate Signals a2->a3 q1 Calculate ee ee = |(I1 - I2) / (I1 + I2)| * 100 a3->q1 cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison & Assignment e1 Prepare Concentrated Solution (5-15 mg in ~150 µL CCl4 or CDCl3) e2 Acquire Experimental VCD and IR Spectra e1->e2 m1 Compare Experimental and Theoretical Spectra e2->m1 c1 Perform Conformational Search c2 Optimize Geometries (DFT) c1->c2 c3 Calculate Theoretical VCD Spectrum (for one enantiomer, e.g., 3R,4R) c2->c3 c3->m1 m2 Assign Absolute Configuration m1->m2

Caption: Workflow for absolute configuration determination using VCD.

Protocol: VCD for Absolute Configuration
  • Sample Preparation: Prepare a solution of the purified enantiomer at a concentration of approximately 0.1 M in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra on a VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.

    • Acquire a spectrum of the neat solvent as a background.

  • Computational Modeling:

    • Using computational chemistry software (e.g., Gaussian), perform a conformational search for the target molecule.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • The output provides a Boltzmann-averaged theoretical VCD spectrum for the chosen enantiomer (e.g., 3R,4R).

  • Analysis:

    • Visually and statistically compare the experimental VCD spectrum with the calculated spectrum.

    • If the spectra match well, the absolute configuration of the sample is that of the calculated enantiomer. If they are mirror images, the sample has the opposite absolute configuration.

Trustworthiness: The validity of the result is grounded in the high level of agreement between the experimentally measured spectrum and the first-principles quantum mechanical calculation. A good match across the entire spectral range provides a high degree of confidence in the assignment.

Conclusion and Recommendations

The determination of enantiomeric excess for 3,4-disubstituted pyrrolidines is a critical analytical task that requires a thoughtful selection of methodology.

  • For routine, high-accuracy quantitative analysis in a drug development setting, Chiral HPLC is the undisputed method of choice. Its sensitivity, robustness, and high resolving power provide the most reliable data for batch release and quality control.

  • When the absolute configuration of a novel pyrrolidine derivative must be established unequivocally, VCD spectroscopy offers the definitive answer, linking the experimental data directly to the molecule's fundamental stereochemical structure.

By understanding the principles, advantages, and practical workflows of each technique, researchers can confidently select the optimal approach to ensure the stereochemical integrity of their 3,4-disubstituted pyrrolidine compounds, paving the way for successful and reproducible downstream applications.

References

  • Title: A simple method for the determination of enantiomeric purity and absolute configuration of amines by ¹H NMR. Source: Journal of the American Chemical Society, 1973. URL: [Link]

  • Title: Determination of absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Source: Nature Protocols, 2012. URL: [Link]

A Comparative Guide to the Crystallographic Analysis of (3R,4R)-4-methoxypyrrolidin-3-ol Salts: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral scaffold of (3R,4R)-4-methoxypyrrolidin-3-ol is a valuable building block in contemporary drug discovery, frequently incorporated into complex bioactive molecules to enhance potency and selectivity.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API) are, however, as critical as its molecular structure. Salt formation is a fundamental strategy in pharmaceutical development to optimize an API's physicochemical characteristics, such as solubility, stability, and bioavailability.[5][6][7][8][9] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement of these salt forms, providing invaluable insights that link crystal structure to macroscopic properties.[10][11]

A comprehensive search of the public domain and crystallographic databases did not yield specific, publicly available X-ray crystallography data for the salts of (3R,4R)-4-methoxypyrrolidin-3-ol. This guide, therefore, provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to undertake such a comparative study. It is designed as a self-validating system, explaining the causality behind experimental choices and providing detailed protocols to guide the user from strategic salt selection to in-depth structural analysis.

Part 1: Experimental Design - A Strategic Approach to Salt Selection and Crystallization

The foundation of a meaningful comparative analysis lies in a rational experimental design. The choice of counterion and the method of crystallization are not arbitrary; they are guided by established principles of crystal engineering to probe how different intermolecular interactions shape the solid-state landscape of the target molecule.[12][13]

Rationale for Strategic Salt Selection

To generate a robust comparison, it is instructive to select counterions with distinct chemical and structural features. For (3R,4R)-4-methoxypyrrolidin-3-ol, a chiral secondary amine, we propose a comparative study between a simple, achiral inorganic salt and a more complex, chiral organic salt.

  • The Hydrochloride (HCl) Salt: The chloride anion is small, spherical, and achiral. Its primary role in the crystal lattice is as a hydrogen bond acceptor. Forming the hydrochloride salt is a standard and often initial step for basic APIs, providing a baseline for physicochemical properties.[7] The resulting crystal packing is typically governed by a combination of electrostatic interactions and hydrogen bonds from the protonated amine and the hydroxyl group to the chloride ion.

  • The D-Tartrate Salt: D-tartaric acid is a chiral, polyfunctional organic acid. It possesses multiple hydrogen bond donors (two carboxylic acids, two hydroxyls) and acceptors (six oxygen atoms). This complexity allows for the formation of extensive and highly directional hydrogen-bonding networks.[14][15] Furthermore, as a chiral resolving agent, its interaction with the chiral pyrrolidinol cation can lead to diastereomeric recognition in the solid state, potentially resulting in unique and highly ordered packing arrangements.

This strategic selection allows for a direct comparison between a simple packing model likely dominated by charge and simple hydrogen bonds (hydrochloride) and a complex, three-dimensional network governed by multiple, stereochemically-defined interactions (tartrate).

Crystallization: The Pursuit of a Single, Perfect Crystal

The goal of crystallization is to slowly guide molecules from a disordered solution into a highly ordered, single crystalline lattice. This is achieved by gradually inducing supersaturation. Several methods are effective for organic salts, with vapor and liquid diffusion being among the most successful.[16][17][18][19]

G cluster_prep Preparation cluster_diffusion Diffusion cluster_growth Crystal Growth prep_solution Prepare Saturated Solution of Salt in Solvent A prep_antisolvent Place Solution in a Vial within a larger Beaker containing Antisolvent B prep_solution->prep_antisolvent seal Seal the Beaker prep_antisolvent->seal diffusion Slow Vapor Diffusion of Antisolvent B into Solvent A seal->diffusion supersaturation Induce Supersaturation diffusion->supersaturation nucleation Nucleation & Crystal Growth (Days to Weeks) supersaturation->nucleation

Part 2: Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should note that optimization of solvent systems, concentrations, and temperatures is often necessary.

Protocol 1: Synthesis of (3R,4R)-4-methoxypyrrolidin-3-ol Hydrochloride

This protocol describes the formation of the hydrochloride salt from the free base.

  • Dissolution: Dissolve (3R,4R)-4-methoxypyrrolidin-3-ol (1.0 eq.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.05 eq.) dropwise. A white precipitate should form immediately.

  • Stirring: Allow the suspension to stir at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white powder under vacuum to yield the hydrochloride salt.

Protocol 2: Synthesis of (3R,4R)-4-methoxypyrrolidin-3-ol D-Tartrate

This protocol details the formation of the diastereomeric tartrate salt.[14][15]

  • Dissolution: In separate flasks, dissolve (3R,4R)-4-methoxypyrrolidin-3-ol (1.0 eq.) and D-tartaric acid (1.0 eq.) in a suitable solvent, such as methanol or ethanol. Gentle warming may be required.

  • Mixing: Slowly add the tartaric acid solution to the stirred amine solution at room temperature.

  • Crystallization Induction: If a precipitate does not form immediately, reduce the volume of the solvent slowly on a rotary evaporator or allow it to stand at room temperature for slow evaporation. Seeding with a small crystal, if available, can be beneficial.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

This protocol outlines the standard workflow for SC-XRD analysis.[20][21][22][23]

  • Crystal Mounting: Select a suitable single crystal (typically >0.1 mm in all dimensions with sharp edges and no visible cracks) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage.

    • Perform an initial scan to determine the unit cell and crystal quality.

    • Based on the unit cell, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

    • Collect the full sphere of diffraction data.

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensities of the individual reflections.

    • Apply corrections for absorption and other experimental factors.

    • Scale and merge the data to create a final reflection file.

  • Structure Solution and Refinement: [24]

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model using full-matrix least-squares refinement against the observed diffraction data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[20][25]

    • Locate and add hydrogen atoms to the model, typically placed in geometrically calculated positions.

    • Assess the quality of the final refined structure using metrics such as R-factors and the analysis of the difference electron density map.

Part 3: Framework for Data Analysis and Comparison

Once the crystal structures of the different salts are solved and refined, a systematic comparison can be undertaken. The goal is to understand how the counterion influences the solid-state assembly of the (3R,4R)-4-methoxypyrrolidin-3-ol cation.

G cluster_cation Cation Structure cluster_packing Crystal Packing & Interactions mol_structure Molecular Structure of (3R,4R)-4-methoxypyrrolidin-3-ol Cation conformation Pyrrolidine Ring Conformation (e.g., Envelope, Twist) mol_structure->conformation h_bonding Hydrogen Bonding Network (Donors, Acceptors, Geometry) mol_structure->h_bonding influences packing_motif Overall Packing Motif (e.g., Chains, Sheets, 3D Network) conformation->packing_motif influences h_bonding->packing_motif

Presentation of Crystallographic Data

A clear, tabulated summary of the key crystallographic parameters is essential for direct comparison.

ParameterHydrochloride Salt (Hypothetical)D-Tartrate Salt (Hypothetical)Significance of Comparison
Formula C₅H₁₂ClNO₂C₉H₁₇NO₈Confirms stoichiometry and presence of solvates.
Crystal System MonoclinicOrthorhombicBasic classification of crystal symmetry.
Space Group P2₁P2₁2₁2₁Describes the symmetry elements within the unit cell.
a (Å) 8.510.2Unit cell dimensions define the repeating volume.
b (Å) 12.115.5Differences indicate varied packing arrangements.
c (Å) 7.89.1
β (˚) 105.290
V (ų) 7781439Volume of the unit cell.
Z 44Number of formula units per unit cell.
Calculated Density (g/cm³) 1.281.45Reflects the efficiency of crystal packing.
Key H-Bonds (D-H···A) N-H···Cl, O-H···ClN-H···O(tart), O-H···O(tart), O(tart)-H···O(tart)Reveals the primary intermolecular interactions.
Comparative Structural Analysis: Unraveling the Role of the Counterion

The data presented in the table above, although hypothetical, provides a framework for a detailed discussion.

  • Influence of the Chloride Ion: As a simple, spherical anion, the chloride ion's primary role is to act as a hydrogen bond acceptor. One would expect to observe strong hydrogen bonds from the protonated secondary amine (N-H···Cl) and the hydroxyl group (O-H···Cl) of the pyrrolidinol cation.[26] These interactions would likely link the cations and anions into simple motifs like chains or sheets. The overall packing would then be dictated by how these chains or sheets arrange to fill space, influenced by van der Waals forces.

G cation1 Cation cl1 Cl- cation1->cl1 N-H...Cl cation2 Cation cl1->cation2 O-H...Cl cl2 Cl- cation2->cl2 N-H...Cl cation3 Cation cl2->cation3 O-H...Cl

  • Influence of the D-Tartrate Ion: The tartrate anion is significantly larger, chiral, and offers multiple sites for hydrogen bonding.[14] This would lead to a more complex and intricate three-dimensional hydrogen-bonding network. One would anticipate observing not only hydrogen bonds from the cation to the tartrate (N-H···O and O-H···O) but also extensive hydrogen bonding between the tartrate anions themselves (O-H···O). This robust network would likely result in a more densely packed structure, as reflected in a higher calculated density. The specific stereochemistry of the cation and the D-tartrate anion would dictate a unique, non-centrosymmetric packing arrangement, as required by the chiral space group.

By comparing these two cases, a researcher can directly correlate the chemical nature of the counterion to the resulting solid-state architecture. This understanding is crucial for anticipating and controlling the physical properties of the API salt forms, a key objective in modern pharmaceutical science.

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Comparative Guide: (3R,4R)- vs. (3S,4S)-3,4-Dimethoxypyrrolidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the (3R,4R) and (3S,4S) enantiomers of 3,4-dimethoxypyrrolidine, a critical chiral scaffold in modern drug discovery.

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a rigid spacer that directs substituents into specific regions of a protein's active site. 3,4-Dimethoxypyrrolidine represents a unique class of C2-symmetric scaffolds. Unlike the cis-isomer (which is a meso compound and achiral), the trans-isomers—(3R,4R) and (3S,4S) —are chiral enantiomers.

In high-affinity drug design, particularly for Kinase Inhibitors (e.g., EGFR, JAK, CDK9) , the choice between the (3R,4R) and (3S,4S) configuration is not merely a matter of potency but of selectivity and metabolic stability . This guide analyzes their distinct biological activities, synthesis pathways, and application in Structure-Activity Relationship (SAR) campaigns.

Stereochemical & Structural Analysis

The core distinction lies in the spatial vector of the two methoxy (-OMe) groups relative to the pyrrolidine nitrogen.

Feature(3R,4R)-3,4-Dimethoxypyrrolidine(3S,4S)-3,4-Dimethoxypyrrolidinecis-3,4-Dimethoxypyrrolidine
Stereochemistry Trans (Chiral, C2-Symmetric)Trans (Chiral, C2-Symmetric)Cis (Meso, Achiral)
Vector Orientation Methoxy groups project up/down relative to ring plane, creating a "twisted" hydrophobic surface.[1]Mirror image of (3R,4R).Both methoxy groups project to the same face.
Primary Precursor L-(+)-Tartaric AcidD-(-)-Tartaric AcidMeso-Tartaric Acid / Erythritol
Key Application Targeting solvent-exposed pockets in kinases (e.g., EGFR Exon 20).Probing deep hydrophobic clefts or specific H-bond donors.Less common in chiral resolution; used as a rigid spacer.
Structural Visualization

The following diagram illustrates the symmetry and synthetic origin of these isomers.

Stereochemistry L_Tart L-(+)-Tartaric Acid (2R,3R) R_Iso (3R,4R)-3,4-Dimethoxypyrrolidine (Trans, C2-Symmetric) L_Tart->R_Iso 1. Benzylamine 2. LiAlH4 3. NaH/MeI 4. Pd/C, H2 D_Tart D-(-)-Tartaric Acid (2S,3S) S_Iso (3S,4S)-3,4-Dimethoxypyrrolidine (Trans, C2-Symmetric) D_Tart->S_Iso Mirror Protocol

Figure 1: Synthetic divergence of 3,4-dimethoxypyrrolidine enantiomers from chiral tartaric acid precursors.

Biological Activity & Mechanism of Action[2]

The biological activity of these isomers is most prominent when they are incorporated as substituents on larger kinase inhibitor scaffolds (e.g., Quinazolines, Pyrrolopyrimidines).

Case Study: EGFR Exon 20 Insertion Inhibitors

In the development of inhibitors for EGFR Exon 20 insertions (a mutation class often resistant to first-generation TKI drugs), the 3,4-dimethoxypyrrolidine moiety is used to solubilize the molecule and interact with the solvent interface of the ATP-binding pocket.

  • Mechanism: The pyrrolidine nitrogen typically attaches to the solubilizing region of the drug (e.g., the C6 or C7 position of a quinazoline). The two methoxy groups act as hydrogen bond acceptors or fill hydrophobic sub-pockets.

  • (3R,4R) Activity: Often preferred when the protein pocket requires a specific "twist" to avoid steric clash with the Gatekeeper Residue (T790M) or the solvent front. The (3R,4R) configuration directs the methoxy groups away from the bulk protein in certain binding modes, improving solubility without incurring steric penalties.

  • (3S,4S) Activity: In other scaffolds (e.g., CDK9 inhibitors ), the (3S,4S) isomer has shown superior potency. This inversion allows the methoxy groups to engage specific backbone carbonyls or side-chain residues (e.g., Aspartate or Glutamate) that are inaccessible to the (3R,4R) form due to the rigid C2 geometry.

Key Insight: The activity difference is rarely "on/off" but rather a shift in IC50 (e.g., 5 nM vs. 50 nM) and Selectivity . The "wrong" enantiomer often loses potency by 10-100 fold due to the methoxy group clashing with the pocket wall, forcing the drug into an unfavorable conformation.

Comparative Data Summary
Parameter(3R,4R)-Isomer Effect(3S,4S)-Isomer Effect
Binding Affinity (Kd) High affinity in EGFR (solvent front directed).High affinity in CDK9/JAK (pocket directed).
Solubility Increases polar surface area (PSA) via exposed oxygens.Identical PSA, but different effective hydration shell.[2]
Metabolic Stability Methoxy groups are potential sites for O-demethylation by CYPs. Stereochemistry affects CYP isoform access.Often shows distinct clearance rates due to chiral recognition by CYP enzymes.

Experimental Protocols

To validate the biological activity of these isomers, precise synthesis and enantiomeric purity are required. The following protocol outlines the synthesis of the (3R,4R) isomer from L-Tartaric acid.

Protocol A: Synthesis of (3R,4R)-3,4-Dimethoxypyrrolidine HCl

Objective: Produce >98% ee (3R,4R) isomer for SAR studies.

  • Imide Formation:

    • React L-(+)-Tartaric acid (1.0 eq) with Benzylamine (1.0 eq) in Xylene.

    • Reflux with a Dean-Stark trap to remove water.

    • Result: (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

  • Reduction:

    • Suspend the imide in dry THF under Argon.

    • Slowly add LiAlH4 (3.0 eq) at 0°C, then reflux for 4 hours.

    • Quench with Fieser method (Water/15% NaOH/Water). Filter and concentrate.

    • Result: (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.

  • Methylation (Critical Step):

    • Dissolve the diol in dry DMF at 0°C.

    • Add NaH (60% dispersion, 2.5 eq) portion-wise. Stir for 30 min.

    • Add Methyl Iodide (2.5 eq) dropwise. Warm to RT and stir overnight.

    • Result: (3R,4R)-1-benzyl-3,4-dimethoxypyrrolidine.

  • Deprotection:

    • Dissolve in Methanol with Pd/C (10%) catalyst.

    • Stir under H2 atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.

    • Filter through Celite and treat with HCl in dioxane.

    • Final Product:(3R,4R)-3,4-Dimethoxypyrrolidine Hydrochloride .

Protocol B: Biological Assay (EGFR Kinase Inhibition)

Objective: Compare IC50 of (3R,4R) vs (3S,4S) analogs.

  • Reagents: Recombinant EGFR (WT or T790M/L858R), Poly(Glu,Tyr) substrate, ATP, and test compounds.

  • Workflow:

    • Prepare 10-point dilution series of (3R,4R)-drug and (3S,4S)-drug in DMSO.

    • Incubate Kinase + Substrate + Compound for 15 mins.

    • Add ATP (Km concentration) to initiate reaction.

    • Measure phosphorylation via ADP-Glo or HTRF readout.

  • Analysis: Fit curves to the Hill equation. A shift in IC50 > 5-fold indicates stereoselective binding.

Visualization of Structure-Activity Relationship (SAR)

The following diagram depicts how the stereochemistry dictates the interaction within a hypothetical kinase pocket.

SAR_Mechanism cluster_3R4R (3R,4R) Interaction Mode cluster_3S4S (3S,4S) Interaction Mode Drug_Core Drug Scaffold (e.g., Quinazoline) Iso_R (3R,4R)-Pyrrolidine Drug_Core->Iso_R Iso_S (3S,4S)-Pyrrolidine Drug_Core->Iso_S Pocket_R Solvent Channel (Open Space) Iso_R->Pocket_R OMe points out Result_R High Affinity (No Clash) Pocket_R->Result_R Pocket_S Hydrophobic Wall (Steric Barrier) Iso_S->Pocket_S OMe points in Result_S Reduced Affinity (Steric Clash) Pocket_S->Result_S

Figure 2: Schematic representation of stereoselective binding. The (3R,4R) isomer often favors solvent exposure, while the (3S,4S) isomer may clash with pocket walls depending on the specific kinase topology.

References

  • Quinazoline derived compounds as EGFR inhibitors and their uses thereof.
  • CDK Modulators and Methods of Use.
  • Synthesis of Chiral Pyrrolidines from Tartaric Acid. Source: BenchChem / General Chemical Methodology. Context: Standard protocols for converting L- and D-tartaric acid into respective pyrrolidine enantiomers.

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxypyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Pyrrolidine rings, particularly those substituted with methoxy groups, are prevalent scaffolds in a myriad of biologically active compounds. Mass spectrometry (MS) stands as a principal technique for their characterization. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying metabolites, and ensuring the purity of synthesized compounds.

This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 2-methoxypyrrolidine and 3-methoxypyrrolidine. Due to the limited availability of published experimental spectra for these specific compounds, this analysis is built upon a foundation of established fragmentation principles and a comparative analysis of their close structural analogs, 2-methylpyrrolidine and 3-methylpyrrolidine, for which experimental data is available. We will explore the nuances of both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, providing a predictive framework for researchers in the field.

Foundational Principles of Amine and Ether Fragmentation

Before delving into the specifics of methoxypyrrolidines, it is essential to grasp the fundamental fragmentation behaviors of their constituent functional groups: the cyclic amine and the ether.

  • Cyclic Amines: Under Electron Ionization (EI), cyclic amines typically undergo a characteristic alpha-cleavage. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] The driving force for this fragmentation is the formation of a stable, resonance-stabilized iminium cation. The largest substituent at the alpha-carbon is preferentially lost.

  • Ethers: Ether fragmentation in EI-MS is also dominated by alpha-cleavage, where the C-C bond adjacent to the oxygen is broken. Another common pathway is the cleavage of the C-O bond, leading to the formation of a carbocation.

Predicted EI Fragmentation of 2-Methoxypyrrolidine

The fragmentation of 2-methoxypyrrolidine is anticipated to be a composite of the behaviors of cyclic amines and ethers, with the methoxy group at the C2 position exerting significant influence. The molecular ion (M•+) is expected at m/z 101.

A primary and highly probable fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, specifically the cleavage of the C2-C3 bond. This would lead to the formation of a resonance-stabilized iminium ion. However, the presence of the methoxy group at C2 introduces additional possibilities.

A key fragmentation is predicted to be the loss of the methoxy group (•OCH₃, 31 Da) to form an ion at m/z 70 . This fragment would be a stable, conjugated iminium ion.

Another significant fragmentation pathway involves the loss of formaldehyde (CH₂O, 30 Da) through a rearrangement process, resulting in a fragment at m/z 71 . This is analogous to the behavior of some cyclic ethers.

To support these predictions, we can examine the experimental EI mass spectrum of the close analog, 2-methylpyrrolidine . The NIST database shows a prominent peak at m/z 70, corresponding to the loss of a methyl radical (•CH₃), which is the base peak. This strongly suggests that the loss of the substituent at the 2-position is a major fragmentation pathway.

Diagram: Predicted EI Fragmentation of 2-Methoxypyrrolidine

G M [2-Methoxypyrrolidine]•+ m/z 101 frag1 Loss of •OCH₃ m/z 70 M->frag1 - 31 Da frag2 Loss of CH₂O m/z 71 M->frag2 - 30 Da frag3 Loss of •H m/z 100 M->frag3 - 1 Da

Caption: Predicted major EI fragmentation pathways for 2-methoxypyrrolidine.

Predicted EI Fragmentation of 3-Methoxypyrrolidine

For 3-methoxypyrrolidine, the methoxy group is not directly attached to a carbon alpha to the nitrogen. This will lead to a different set of primary fragmentation pathways compared to its 2-methoxy isomer. The molecular ion (M•+) will also be at m/z 101.

The most likely initial fragmentation will be alpha-cleavage to the nitrogen, involving the C2-C3 or C5-C4 bonds. Cleavage of the C2-C3 bond, followed by the loss of an ethylene radical (•C₂H₄), would lead to an iminium ion at m/z 73 .

Alternatively, cleavage of the C-O bond of the methoxy group is less likely as a primary fragmentation step but could occur. A more probable pathway involving the methoxy group is the loss of methanol (CH₃OH, 32 Da) following a rearrangement, which would result in a fragment at m/z 69 .

The experimental EI mass spectrum of the analog 3-methylpyrrolidine shows its base peak at m/z 57, which arises from the loss of an ethylene molecule (28 Da) after ring opening. This supports the prediction of a similar ring-fragmentation mechanism for 3-methoxypyrrolidine.

Diagram: Predicted EI Fragmentation of 3-Methoxypyrrolidine

G M [3-Methoxypyrrolidine]•+ m/z 101 frag1 Alpha-cleavage & loss of •C₂H₄ m/z 73 M->frag1 - 28 Da frag2 Loss of CH₃OH m/z 69 M->frag2 - 32 Da frag3 Loss of •CH₃O m/z 70 M->frag3 - 31 Da

Caption: Predicted major EI fragmentation pathways for 3-methoxypyrrolidine.

Comparative Analysis and Diagnostic Ions

The positional isomerism of the methoxy group provides clear, diagnostic differences in the predicted EI mass spectra.

Predicted Fragment (m/z)Origin2-Methoxypyrrolidine3-MethoxypyrrolidineDiagnostic Value
70 Loss of •OCH₃MajorMinorHigh (for 2-isomer)
71 Loss of CH₂OSignificantUnlikelyHigh (for 2-isomer)
73 Alpha-cleavage & loss of •C₂H₄UnlikelyMajorHigh (for 3-isomer)
69 Loss of CH₃OHUnlikelySignificantHigh (for 3-isomer)

This comparative table highlights that the presence of intense peaks at m/z 70 and 71 would be strongly indicative of 2-methoxypyrrolidine, while prominent signals at m/z 73 and 69 would suggest the 3-methoxypyrrolidine isomer.

ESI-MS/MS Fragmentation of N-Boc Protected Methoxypyrrolidines

In many synthetic applications, the pyrrolidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group. Under ESI-MS/MS conditions, the fragmentation of the protonated molecule [M+H]⁺ is dominated by the chemistry of the protecting group.

For both N-Boc-2-methoxypyrrolidine ([M+H]⁺ at m/z 202) and N-Boc-3-methoxypyrrolidine ([M+H]⁺ at m/z 202), the most characteristic fragmentation pathways involve the Boc group:

  • Loss of isobutylene (C₄H₈, 56 Da): This is a hallmark fragmentation of Boc-protected amines, leading to a protonated carbamic acid intermediate, which then readily decarboxylates. This would produce a fragment at m/z 146 .

  • Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the protonated methoxypyrrolidine at m/z 102 .

  • Loss of tert-butanol (C₄H₁₀O, 74 Da): This can also occur, yielding a fragment at m/z 128 .

Distinguishing between the 2- and 3-isomers in their N-Boc protected form via ESI-MS/MS would require further fragmentation (MS³) of the m/z 102 ion, which would then be expected to follow the fragmentation pathways outlined for the unprotected molecules.

Diagram: ESI-MS/MS Fragmentation of N-Boc-Methoxypyrrolidines

G M [N-Boc-Methoxypyrrolidine+H]+ m/z 202 frag1 Loss of C₄H₈ m/z 146 M->frag1 - 56 Da frag3 Loss of C₅H₈O₂ m/z 102 M->frag3 - 100 Da frag2 Loss of Boc group m/z 102 frag1->frag2 - CO₂ (-44 Da)

Caption: General ESI-MS/MS fragmentation for N-Boc protected methoxypyrrolidines.

Experimental Protocols

The following are generalized protocols for the analysis of methoxypyrrolidines by GC-MS and LC-MS/MS. Optimization will be required based on the specific instrumentation and the exact nature of the analyte.

Protocol 1: GC-MS Analysis of Methoxypyrrolidines

This protocol is suitable for the analysis of the volatile, unprotected methoxypyrrolidines.

  • Sample Preparation: Dissolve the sample in a volatile, inert solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC System:

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.

    • Injector: Set to 250 °C with a split ratio of 20:1.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 35-350.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS/MS Analysis of N-Boc-Methoxypyrrolidines

This protocol is designed for the less volatile, N-Boc protected derivatives.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of 10 µg/mL.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System (ESI+):

    • Ion Source: Electrospray ionization in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Product ion scan of the protonated molecule ([M+H]⁺ at m/z 202). Use a collision energy ramp (e.g., 10-40 eV) to observe the different fragmentation pathways.

Conclusion

While direct experimental data for the mass spectral fragmentation of 2- and 3-methoxypyrrolidine remains elusive in the public domain, a robust predictive framework can be established based on fundamental principles and analysis of close structural analogs. The position of the methoxy group is the critical determinant of the fragmentation pattern under Electron Ionization, providing clear diagnostic ions to differentiate between the two isomers. For N-Boc protected derivatives analyzed by ESI-MS/MS, fragmentation is initially governed by the protecting group, with subsequent fragmentation of the pyrrolidine core required for isomeric differentiation. The protocols and predictive models presented in this guide offer a valuable resource for researchers working with these important chemical scaffolds, enabling more confident structural elucidation and characterization.

References

  • Mass Spectrometry Data Center. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.
  • Fan, B., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Compound Summary for CID 13003, 2-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 118158, 3-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

Sources

Comparative Guide: Validating Absolute Configuration of 3-Hydroxy-4-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Absolute Configuration of 3-Hydroxy-4-Methoxypyrrolidine Content Type: Publish Comparison Guide

Executive Summary

For medicinal chemists and process development scientists, 3-hydroxy-4-methoxypyrrolidine represents a deceptive stereochemical challenge. With two chiral centers (C3 and C4), four distinct stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). While relative stereochemistry (cis vs. trans) is easily assigned via NMR coupling constants (


), determining the absolute configuration  is critical for regulatory compliance and structure-activity relationship (SAR) fidelity.

This guide objectively compares the three primary validation methodologies: X-Ray Crystallography (via derivatization) , Vibrational Circular Dichroism (VCD) , and the Modified Mosher’s Method .

Part 1: The Stereochemical Challenge

The pyrrolidine ring is conformationally flexible, often adopting an "envelope" pucker. This flexibility complicates standard NMR analysis. Furthermore, the molecule lacks "heavy" atoms (Z > Si), making direct X-ray determination of absolute configuration difficult without derivatization or specialized copper-anode sources.

Critical Precursor Step: Before applying any of the methods below, the secondary amine at position 1 must be protected (typically as N-Boc or N-Cbz). Leaving the amine free will result in competitive amide formation during derivatization, invalidating the protocols.

Part 2: Comparative Analysis of Validation Methods

Method A: Single Crystal X-Ray Diffraction (SXRD) – The "Gold Standard"

Best for: Final regulatory filing, solid samples.

Because the native molecule contains only light atoms (C, H, N, O), it yields poor anomalous scattering signals. The protocol requires introducing a "heavy atom" or a known chiral auxiliary.

  • Protocol Overview:

    • Derivatization: React N-Boc-3-hydroxy-4-methoxypyrrolidine with 4-bromobenzoyl chloride or camphanic chloride .

    • Crystallization: Slow evaporation (EtOAc/Hexanes) to grow single crystals.

    • Diffraction: Collect data. If using the bromo-derivative, the Bromine atom provides strong anomalous dispersion, allowing unambiguous assignment of the absolute structure (Flack parameter < 0.1).

Method B: Vibrational Circular Dichroism (VCD) – The Modern Solution

Best for: Oils, non-crystalline intermediates, speed.

VCD measures the differential absorption of left- and right-circularly polarized infrared light.[1][2] Unlike electronic CD (ECD), VCD has rich spectral features inherent to the molecular skeleton, requiring no chromophores.[3]

  • Protocol Overview:

    • Measurement: Dissolve ~5-10 mg of the N-protected sample in CDCl

      
       or DMSO-
      
      
      
      . Acquire VCD spectrum (1000–1800 cm
      
      
      ).
    • Calculation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) for the putative (3R,4R) isomer.

    • Assignment: Compare experimental vs. calculated spectra. If signs align, the configuration matches.[4] If signs are inverted, the sample is the enantiomer.[3]

Method C: Modified Mosher’s Method (NMR) – The Benchtop Approach

Best for: Quick checks, labs without VCD/X-ray access.

This method uses Chiral Derivatizing Agents (CDAs) to create diastereomeric esters. The magnetic anisotropy of the Mosher auxiliary shields/deshields protons in a predictable manner.

  • Protocol Overview:

    • Double Derivatization: React separate aliquots of the substrate with (R)- and (S)-

      
      -methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • NMR Analysis: Acquire

      
      H NMR for both esters.
      
    • 
       Calculation:  Calculate 
      
      
      
      for protons neighboring the chiral center.
    • Model Application: Map the positive/negative

      
       values to the Mosher spatial model to deduce configuration.
      
    • Warning: Pyrrolidine ring puckering can sometimes distort the expected shielding cone, leading to ambiguous results near the ring junction.

Part 3: Data Presentation & Decision Framework

Comparative Performance Matrix
FeatureMethod A: X-Ray (Derivatized)Method B: VCD SpectroscopyMethod C: Mosher's (NMR)
Sample State Solid Crystal (Required)Solution (Oil/Solid)Solution (Oil/Solid)
Sample Qty >20 mg (for derivatization)5–10 mg (recoverable)5–10 mg (destructive)
Time to Result 1–2 Weeks (crystallization)24–48 Hours (calc + exp)4–6 Hours
Confidence Absolute (99.9%) High (95-99%)Moderate (85-90%)*
Cost High (instrument/service)High (instrument/software)Low (reagents only)
Limitation Requires crystal growth (often fails)Requires DFT expertiseRing conformation errors

*Confidence for Mosher's is lower in 5-membered rings due to conformational mobility.

Decision Logic for Researchers (Visualization)

G Start Start: 3-Hydroxy-4-methoxypyrrolidine (Unknown Configuration) CheckProtect Is Nitrogen protected (e.g., N-Boc)? Start->CheckProtect CheckState Is the sample a solid or oil? Decision Select Validation Path CheckState->Decision CheckProtect->CheckState Yes Protect Protect Nitrogen (Reaction with Boc2O) CheckProtect->Protect No Protect->CheckState PathA Path A: X-Ray (Gold Standard) Decision->PathA If Solid/Crystallizable PathB Path B: VCD (Best for Oils) Decision->PathB If Oil/Non-crystalline PathC Path C: Mosher's (Quick Benchtop) Decision->PathC If Equipment Limited Deriv Derivatize w/ 4-Bromobenzoyl Cl PathA->Deriv DFT DFT Calculation (B3LYP/6-31G*) PathB->DFT React React w/ (R)- & (S)-MTPA-Cl PathC->React Cryst Grow Crystals (Slow Evap) Deriv->Cryst Result Assign Absolute Configuration Cryst->Result DFT->Result React->Result

Figure 1: Strategic workflow for determining the absolute configuration of 3-hydroxypyrrolidines. Note the critical N-protection step.

Part 4: Detailed Experimental Protocols

Protocol 1: The Modified Mosher Analysis

Use this for rapid preliminary assignment.

  • Preparation: Place 5 mg of N-Boc-3-hydroxy-4-methoxypyrrolidine into two separate 1-dram vials.

  • Esterification:

    • Vial A: Add 20 µL dry pyridine, 10 µL (R )-(-)-MTPA-Cl, and 0.5 mL dry CH

      
      Cl
      
      
      
      .
    • Vial B: Add 20 µL dry pyridine, 10 µL (S )-(+)-MTPA-Cl, and 0.5 mL dry CH

      
      Cl
      
      
      
      .
    • Note: The configuration of the acid chloride is opposite to the acid name usually cited in models. Ensure you track the stereochemistry of the reagent bottle carefully.

  • Workup: Stir for 4 hours. Quench with dimethylaminopropylamine (to scavenge excess acid chloride), wash with 1N HCl, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Analysis: Dissolve in CDCl

    
    . Acquire 
    
    
    
    H NMR (minimum 400 MHz).
  • Calculation:

    • Assign protons H2, H4, and H5.

    • Calculate

      
      .
      
    • Interpretation: Protons with positive

      
       reside on the right side of the Mosher plane; negative 
      
      
      
      on the left.
Protocol 2: VCD Analysis (Recommended)

Use this for definitive assignment of oils.

  • Sample Prep: Dissolve 10 mg of the N-protected compound in 150 µL of CDCl

    
    . Place in a BaF
    
    
    
    IR cell with a 100 µm path length.
  • Acquisition: Collect the VCD and IR spectra on a chiral IR spectrometer (e.g., BioTools ChiralIR) for 4–6 hours to ensure signal-to-noise ratio > 5.

  • Computation:

    • Build the (3R,4R) model in Gaussian or Spartan.

    • Run a conformational search (MMFF).

    • Optimize geometry (DFT B3LYP/6-31G*).

    • Calculate VCD frequencies.

  • Validation: Overlay the experimental spectrum with the calculated one. A direct match indicates (3R,4R). A mirror image match indicates (3S,4S).[5]

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid. Journal of the American Chemical Society. [Link]
  • Freedman, T. B., et al. (2006).[6] Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism. Chirality. [Link][4][6][7][8][9]

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[2][4] American Laboratory. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][8][10][11] Chemical Reviews. [Link]

Sources

A Senior Application Scientist's Guide to Pyrrolidine Ring Conformation: A Comparative Analysis of COSY and NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active molecules, including many pharmaceuticals and natural products. The therapeutic efficacy and biological activity of these molecules are often intimately linked to the three-dimensional conformation of the pyrrolidine ring. Due to its non-planar nature, the pyrrolidine ring exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. Elucidating the preferred conformation and the dynamics of this puckering is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide provides an in-depth, comparative analysis of two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the detailed conformational analysis of the pyrrolidine ring. We will delve into the theoretical underpinnings of each technique, provide practical experimental protocols, and demonstrate how to interpret the resulting data to build a comprehensive picture of pyrrolidine ring conformation.

The Conformational Landscape of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve torsional strain.[1] These puckers are typically described as envelope (where four atoms are coplanar and the fifth is out of the plane) or twist (where no four atoms are coplanar) conformations. In substituted pyrrolidines, such as the amino acid proline, these are often referred to as Cγ-endo and Cγ-exo puckers, depending on the position of the Cγ atom relative to the plane of the other ring atoms.[2][3] The energy barrier for interconversion between these puckered forms is relatively low, meaning the ring is often conformationally flexible in solution.[3] This dynamic nature necessitates sophisticated analytical techniques to characterize the conformational preferences.

COSY: Mapping Through-Bond Connectivity to Define Dihedral Angles

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar (or J) couplings between protons that are connected through chemical bonds, typically over two or three bonds.[4][5] For pyrrolidine ring analysis, the most crucial information from a COSY spectrum is the vicinal (three-bond, ³JHH) coupling constants between adjacent protons.

The Causality Behind the Experiment: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[6][7] By carefully measuring these coupling constants from a high-resolution 1D or 2D NMR spectrum, one can estimate the dihedral angles around the C-C bonds of the pyrrolidine ring. This provides critical information about the degree of ring puckering.[8]

  • Sample Preparation: Dissolve 5-10 mg of the pyrrolidine-containing compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A good shim is critical for accurate J-coupling measurements.

    • Determine the 90° pulse width for ¹H.

  • COSY Experiment Parameters:

    • Use a standard cosygpmf or similar pulse sequence with gradient selection and presaturation for solvent suppression if needed.

    • Set the spectral width to encompass all proton signals of the pyrrolidine ring.

    • Acquire a sufficient number of scans (e.g., 4-16) per increment to achieve a good signal-to-noise ratio.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A minimum of 256 increments is recommended for resolving small couplings.

  • Data Processing:

    • Apply a sine-bell or sine-squared-bell window function in both dimensions before Fourier transformation.

    • Phase the spectrum carefully.

    • Analyze the cross-peaks to identify coupled protons. The fine structure within the cross-peaks can be used to extract J-coupling constants.

The COSY spectrum will show cross-peaks between protons that are J-coupled. For a pyrrolidine ring, you will typically see correlations between Hα-Hβ, Hβ-Hγ, and Hγ-Hδ protons. By analyzing the multiplet structure in a high-resolution 1D spectrum or the fine structure of the COSY cross-peaks, you can extract the ³JHH values.

Coupled Protons Typical ³JHH (Hz) Inferred Dihedral Angle (Karplus Relation) Conformational Implication
Hα - Hβ (cis)2 - 5 Hz~90° - 120°Indicates a significant pucker in the ring.
Hα - Hβ (trans)8 - 12 Hz~150° - 180°Suggests a more trans-like arrangement of these protons.
Hβ - Hγ (cis)2 - 6 HzVaries with puckerSensitive to the specific envelope or twist conformation.
Hβ - Hγ (trans)7 - 11 HzVaries with puckerSensitive to the specific envelope or twist conformation.

Note: The exact J-values and their corresponding dihedral angles can be influenced by substituent electronegativity and other factors.[9][10]

COSY_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_interpretation Interpretation Sample_Prep Sample Preparation NMR_Acquisition COSY Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Identify_Couplings Identify J-Coupled Protons Data_Processing->Identify_Couplings Extract_J_Values Extract ³JHH Values Identify_Couplings->Extract_J_Values Karplus_Equation Apply Karplus Equation Extract_J_Values->Karplus_Equation Dihedral_Angles Determine Dihedral Angles Karplus_Equation->Dihedral_Angles Ring_Pucker Elucidate Ring Pucker Dihedral_Angles->Ring_Pucker

Caption: Workflow for Pyrrolidine Conformation Analysis using COSY NMR.

NOESY: Probing Through-Space Proximity for 3D Structure

While COSY provides information about through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity between protons, typically within a distance of ~5 Å.[11] This is crucial for determining the relative stereochemistry and the overall three-dimensional fold of the pyrrolidine ring.

The Causality Behind the Experiment: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, mediated by dipole-dipole interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). This strong distance dependence makes NOESY an extremely sensitive tool for measuring short interproton distances.[12][13]

  • Sample Preparation: The same sample prepared for the COSY experiment can be used. Degassing the sample by several freeze-pump-thaw cycles can be beneficial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Spectrometer Setup: The initial spectrometer setup is the same as for the COSY experiment.

  • NOESY Experiment Parameters:

    • Use a standard noesygpph or similar pulse sequence with gradient selection and solvent suppression.

    • The most critical parameter is the mixing time (τm) . This is the period during which the NOE builds up. A range of mixing times (e.g., 100 ms, 300 ms, 500 ms) should be tested to find the optimal value for the molecule of interest. For small molecules, longer mixing times are often required.

    • Acquire a sufficient number of scans (e.g., 8-32) per increment.

    • Use at least 256 increments in the indirect dimension.

  • Data Processing:

    • Apply a sine-bell or sine-squared-bell window function in both dimensions.

    • Phase the spectrum.

    • Integrate the cross-peaks to obtain their volumes.

The NOESY spectrum will show cross-peaks between protons that are close in space. By analyzing the presence and intensity of these cross-peaks, you can deduce the relative orientation of substituents and the puckering of the ring.

Observed NOE Cross-Peak Inferred Proximity Conformational Implication
Hα to Hδ (cis)Hα and Hδ are on the same face of the ring.This is a strong indicator of the stereochemistry at the α and δ positions.
Hβ (axial) to Hδ (axial)These protons are in a 1,3-diaxial-like relationship.Provides information about the puckering of the ring, suggesting a conformation where these protons are brought into close proximity.
Hγ (endo) to HαHγ is on the same side of the ring as Hα.This helps to define the Cγ-endo or Cγ-exo pucker. For example, a strong NOE between Hγ and Hα would suggest a Cγ-exo pucker, bringing them closer together.
Hγ (exo) to a substituentThe substituent is oriented on the exo face of the ring.Helps to determine the orientation of substituents on the pyrrolidine ring.

By calibrating the NOE cross-peak intensities with a known, fixed distance in the molecule (e.g., a geminal proton pair), it is possible to estimate interproton distances.[14] These distance restraints can then be used in molecular modeling programs to calculate a family of structures consistent with the NMR data.[15][16]

NOESY_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_interpretation Interpretation Sample_Prep Sample Preparation (Degassing) NMR_Acquisition NOESY Data Acquisition (Varying τm) Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Identify_NOEs Identify NOE Cross-Peaks Data_Processing->Identify_NOEs Quantify_NOEs Quantify NOE Intensities Identify_NOEs->Quantify_NOEs Distance_Restraints Generate Distance Restraints Quantify_NOEs->Distance_Restraints Molecular_Modeling Molecular Modeling Distance_Restraints->Molecular_Modeling 3 3 Molecular_Modeling->3 D_Structure Determine 3D Conformation

Caption: Workflow for Pyrrolidine Conformation Analysis using NOESY NMR.

COSY vs. NOESY: A Comparative Summary
Feature COSY (Correlation Spectroscopy) NOESY (Nuclear Overhauser Effect Spectroscopy)
Information Provided Through-bond (scalar) coupling between protons (typically 2-3 bonds).[4]Through-space proximity of protons (typically < 5 Å).[11]
Primary Application Establishing proton connectivity and measuring ³JHH coupling constants to determine dihedral angles.[17]Determining relative stereochemistry and generating interproton distance restraints for 3D structure elucidation.[12]
Key Experimental Parameter Resolution in the indirect dimension to resolve coupling constants.Mixing time (τm) to allow for NOE buildup.[18]
Strengths Unambiguously identifies bonded protons; provides quantitative data (J-couplings) for dihedral angles.Highly sensitive to interproton distances; provides crucial 3D structural information.
Limitations Does not provide direct information about through-space distances or stereochemistry.Can be affected by spin diffusion in larger molecules; interpretation can be complex for flexible molecules.[19]
Synergistic Power: Combining COSY and NOESY

The true power in conformational analysis comes from the synergistic use of both COSY and NOESY data. COSY provides the foundational connectivity map and dihedral angle information, while NOESY provides the crucial through-space distance restraints that define the overall 3D structure. For a comprehensive analysis of a pyrrolidine-containing molecule, it is highly recommended to acquire and analyze both COSY and NOESY datasets. The combination of J-coupling derived dihedral angle restraints and NOE-derived distance restraints provides a highly constrained set of data for accurate structure determination.

Conclusion

COSY and NOESY are indispensable tools for the detailed conformational analysis of the pyrrolidine ring. By understanding the principles behind each experiment and following rigorous experimental and data analysis protocols, researchers can gain deep insights into the three-dimensional structure and dynamics of pyrrolidine-containing molecules. This knowledge is fundamental for understanding their biological function and for the rational design of new and improved therapeutic agents.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15. [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

  • Haasnoot, C. A. G., DeLeeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the furanose ring in nucleic acids and nucleosides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205-8212. [Link]

  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Weinhold, F., Raines, R. T., & Markley, J. L. (2002). Collagen stability: insights from NMR spectroscopic and hybrid density functional computational investigations of the effect of electronegative substituents on prolyl ring conformations. Journal of the American Chemical Society, 124(11), 2497-2505. [Link]

  • Salvador, P. (2014). Dependencies of J-Couplings upon Dihedral Angles on Proteins. In Annual Reports on NMR Spectroscopy (Vol. 81, pp. 185-227). Academic Press. [Link]

  • Anil Kumar, Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules. Biochemical and Biophysical Research Communications, 95(1), 1-6. [Link]

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725-734. [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 595-602. [Link]

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Safety Operating Guide

Personal protective equipment for handling (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride Chemical Class: Chiral Pyrrolidine Salt Physical State: Solid (likely hygroscopic powder)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise chiral intermediate may be limited in public databases, its structural analogs (substituted pyrrolidines and amine salts) dictate a strict precautionary approach .

We treat this substance as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritant) .[1][2] The hydrochloride counter-ion implies that upon contact with mucous membranes (eyes, lungs), the salt can hydrolyze to release hydrochloric acid locally, causing immediate and severe irritation.

Immediate Hazard Profile (Inferred):

  • Inhalation: High Risk.[3] Dust causes respiratory tract inflammation.

  • Eyes: High Risk.[1][3][4][5][6][7][8] Solid particulates can cause corneal abrasion and chemical burns (acidic hydrolysis).

  • Skin: Moderate Risk. Irritation and potential sensitization.

The PPE Decision Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the operational energy and potential for aerosolization.

Operational TierActivity DescriptionRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Tier 1: Storage & Transport Moving sealed containers; inventory checks.None required if sealed.Single Nitrile (4 mil)Safety Glasses w/ side shieldsStandard Lab Coat
Tier 2: Open Handling (Small Scale) Weighing <1g; Transferring solids; Dissolving.Fume Hood Required. If hood unavailable: N95 Respirator.Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil)Chemical Splash Goggles (Unvented)Lab Coat + Tyvek Sleeves
Tier 3: Synthesis & High Energy Reactions >1g; Rotovap; Syringe filtering; Spills.Fume Hood Required.[7][9][10]Double Nitrile (Consider extended cuff).Chemical Splash Goggles + Face ShieldTyvek Lab Coat or Apron

Technical Justification & Selection Logic

As scientists, we must understand why we select specific barriers.

A. Hand Protection: Why Nitrile?

We select Nitrile over Latex for this compound.[11]

  • Polarity Matching: Pyrrolidine salts are polar organic solids. Latex is permeable to many polar organic solvents often used to dissolve this salt (e.g., Methanol, DCM). Nitrile offers superior broad-spectrum resistance.

  • Contrast Indication: Use a colored inner glove (e.g., blue) and a white outer glove. If the outer glove tears, the color contrast provides an immediate visual warning.

B. Eye Protection: Why Goggles over Glasses?

Standard safety glasses allow air gaps.

  • The Mechanism of Injury: This is a hydrochloride salt. If airborne dust enters the eye gap, it dissolves in the tear film (

    
    ), lowering the pH rapidly.
    
  • The Solution: Indirectly vented or unvented Chemical Splash Goggles form a seal, preventing particulate entry.

C. Respiratory Protection: The Hierarchy
  • Engineering Control (Primary): The Chemical Fume Hood (CFH) is the only device that protects against both the dust and the solvent vapors used during processing.

  • PPE (Secondary): An N95 is acceptable only for weighing powders outside a hood (not recommended) or during spill cleanup.

Operational Workflow: The "Clean-to-Dirty" Protocol

This protocol is designed to prevent cross-contamination of the laboratory environment.

Visualizing the Workflow

G Start Start: Entry Gown Step 1: Gowning (Coat -> Inner Glove -> Goggles) Start->Gown Check Step 2: Integrity Check (Glove holes? Gap seals?) Gown->Check Check->Gown Fail (Replace) Ops Step 3: Operation (Weighing/Synthesis) Check->Ops Pass Doff Step 4: Doffing (Outer Glove -> Coat -> Wash) Ops->Doff Exit Exit: Clean Zone Doff->Exit

Figure 1: The linear progression of PPE application ensures that the user is fully protected before handling the agent and leaves the hazard behind upon exit.

Detailed Step-by-Step Protocol

Phase 1: Donning (Pre-Work)

  • Inspection: Check the fume hood flow monitor. Ensure velocity is 80–100 fpm.

  • Coat: Don a buttoned lab coat (cotton/poly blend is standard; Tyvek for >10g handling).

  • Eye Protection: Don chemical splash goggles. Adjust strap for a tight seal against the temples.

  • Gloves (Layering):

    • Wash and dry hands.

    • Apply Inner Glove (Nitrile, thin, tight fit).

    • Pull lab coat cuffs over the inner glove.

    • Apply Outer Glove (Nitrile, standard thickness). Pull the cuff over the lab coat sleeve. This "shingling" prevents powder from contacting the wrist.

Phase 2: Handling (During Work)

  • The "Working Zone": Keep all open containers at least 6 inches back from the sash face.

  • Technique: Use a static-free spatula. If the powder is fluffy/electrostatic, use an ionizing bar to prevent scattering.

  • Glove Hygiene: If you touch the chemical container's exterior or a contaminated surface, change the Outer Glove immediately. Never touch your face or goggles.

Phase 3: Doffing (Post-Work)

  • Decon: Wipe down the exterior of the chemical bottle with a damp paper towel before returning it to storage.

  • Outer Glove Removal: Grasp the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the dirty glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one (Bag technique).

  • Coat & Goggles: Remove goggles by the strap (do not touch the lens). Remove lab coat.

  • Final Wash: Wash hands with soap and water for 20 seconds, scrubbing fingernails.

Emergency Response & Disposal

Spill Cleanup (Solid Powder):

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Wear N95 respirator and double gloves.

  • Method: Do NOT dry sweep (creates dust).[3] Cover the spill with a paper towel dampened with water (to dissolve the salt) or a compatible solvent. Scoop up the damp material.[1]

  • Decontamination: Wipe the surface with water, followed by ethanol.

Exposure First Aid:

  • Eye Contact: Immediate flush with water for 15 minutes.[4][6][7][9] Hold eyelids open. The HCl salt requires thorough dilution.

  • Skin Contact: Brush off loose powder gently, then wash with soap and water. Do not use solvent (ethanol/DMSO) on skin, as this may enhance absorption.

Disposal:

  • Dispose of solid waste and contaminated gloves in the Solid Hazardous Waste stream (label as "Toxic/Irritant Organic Solid").

  • Do not dispose of down the drain.

References

  • National Research Council. (2011).[10] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Guidance on Safe Use. (Used for general amine salt handling principles). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.